(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Description
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Properties
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKJSCNVLQMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674563 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-36-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Boronic Acids in Drug Discovery
An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid hydrochloride
This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, handling, and core applications, with a focus on the causality behind experimental choices and protocols.
Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as crucial components in medicinal chemistry.[1] This shift was significantly influenced by the success of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1][2] Boronic acids [PhB(OH)₂] are particularly valued for their unique physicochemical properties, general stability, low toxicity, and versatile reactivity.[1][3] They serve as key intermediates in a variety of synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][4]
The subject of this guide, this compound, is a bifunctional reagent. The boronic acid moiety facilitates cross-coupling reactions, while the ortho-positioned aminomethyl group provides a reactive handle for secondary modifications or can influence the electronic and steric environment of the reaction center. This unique arrangement makes it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.
Compound Profile: this compound
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient reagent for various applications.
CAS Number: 850589-36-5[5]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁BClNO₂ | [5] |
| Molecular Weight | 187.43 g/mol | |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% | [7] |
| MDL Number | MFCD11504837 | [5] |
| PubChem CID | 46738919 | [5] |
| SMILES | NCC1=CC=CC=C1B(O)O.[H]Cl | |
| InChI Key | NPTBTFRGCBFYPZ-UHFFFAOYSA-N | [6] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the reagent.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[6] The compound is moisture-sensitive and should be kept in tightly sealed containers.[8]
-
Hazards: (2-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9] When handling the powder, avoid dust formation and use a respirator if ventilation is inadequate.[9][11]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[9][11]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[11][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]
-
Synthetic Pathways
While researchers typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable context. A common strategy for synthesizing aminophenylboronic acids involves a palladium-catalyzed cross-coupling reaction between an amino-substituted aryl halide (like 2-iodoaniline) and a diboron ester (like bis(pinacolato)diboron), followed by hydrolysis of the resulting boronate ester.[13] Another route involves the reduction of the corresponding nitro-substituted phenylboronic acid (2-nitrophenylboronic acid) using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this class of compounds, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4] The reaction couples an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[4]
Mechanistic Overview
The catalytic cycle is generally understood to involve three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Field Insight: The Role of the Aminomethyl Group
A critical consideration when using (2-(Aminomethyl)phenyl)boronic acid is the reactivity of the free amine. While the reaction can proceed with the unprotected amine, studies have shown that protecting the amine, for instance with a tert-butyloxycarbonyl (Boc) group, can lead to significant increases in reaction yields and shorter reaction times.[14] This is a crucial piece of field-proven expertise. The unprotected amine can potentially coordinate to the palladium center, interfering with the catalytic cycle. Protection mitigates this side reaction, leading to a more efficient and reliable coupling.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. It is designed as a self-validating system; successful synthesis of the expected biaryl product confirms the efficacy of the reagents and conditions.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-3 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) (2-3 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium precursor, the phosphine ligand, and the base.
-
Causality: Using a flame-dried flask and inert solids removes atmospheric oxygen and moisture, which can deactivate the palladium catalyst.
-
-
Inerting the Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for several minutes. Alternatively, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.
-
Causality: The Pd(0) active catalyst is sensitive to oxidation. An inert atmosphere is essential for maintaining catalytic activity throughout the reaction.
-
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Causality: Dissolved oxygen in the solvent can also lead to catalyst degradation. The presence of water is often crucial for the transmetalation step.
-
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, then with brine.
-
Causality: This aqueous workup removes the inorganic base and salts, beginning the purification process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure biaryl compound.
-
Advanced Applications and Future Directions
The utility of this compound extends beyond a simple coupling reagent. Its unique structure opens doors to more sophisticated applications.
-
Drug Delivery and Biosensing: Phenylboronic acids are known to form reversible covalent complexes with diols, such as those found in sugars.[15][16] This property is exploited in developing glucose-responsive systems for insulin delivery and biosensors.[15] The ortho-aminomethyl group can be crucial for enabling saccharide binding at physiological pH.[17] This functionality allows for the design of drug carriers that target sialic acid, which is often overexpressed on the surface of cancer cells.[18]
-
Peptide and Bioconjugation: The aminomethyl group serves as a convenient point for conjugation. It can be incorporated into peptides through alkylation of secondary amines, providing a method to introduce the boronic acid moiety at specific sites for creating novel probes or therapeutic agents.[17]
-
Analytical Chemistry: Phenylboronic acid derivatives are used in solid-phase extraction (SPE) for the selective isolation of diol-containing compounds like catechins and ribonucleosides from complex biological matrices.[16] They are also used in highly sensitive analytical methods, such as LC-MS/MS, for quantification at very low levels.[19][20]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its dual functionality—the versatile boronic acid for C-C bond formation and the strategically placed aminomethyl group for secondary functionalization and targeted interactions—provides a robust platform for creating novel molecular entities. By understanding the principles behind its reactivity, handling, and application protocols, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics and advanced materials.
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Synthesis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride
The synthesis of this compound is a well-established process that offers multiple strategic routes to a high-value chemical intermediate. The reductive amination of 2-formylphenylboronic acid provides a convergent and efficient pathway, while the late-stage borylation of 2-bromobenzylamine offers an alternative when precursor availability dictates the choice. Understanding the causality behind reagent selection, reaction conditions, and purification strategies is critical for achieving consistent, high-purity results. As a bifunctional building block, this compound will undoubtedly continue to play a significant role in the synthesis of novel therapeutics and functional materials, enabling researchers to rapidly access complex molecular targets and accelerate the pace of scientific discovery. [20][21]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]
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Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry. Available at: [Link]
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Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]
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Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]
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The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Purification of monoclonal antibodies by phenyl boronate chromatography. Repositório Aberto. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
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[2-(Aminomethyl)phenyl]boronic acid. PubChem. Available at: [Link]
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(2-(Aminomethyl)phenyl)boronic acid hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional organic compound of increasing importance in medicinal chemistry and organic synthesis. Its unique structure, featuring an ortho-positioning of a boronic acid and an aminomethyl group, imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We delve into the causality behind its reactivity, offer field-proven insights for its use, and provide detailed experimental protocols for its application in a laboratory setting.
Introduction: The Strategic Value of an Ortho-Substituted Phenylboronic Acid
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] Within this class of reagents, (2-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt stand out. The spatial proximity of the Lewis acidic boronic acid group and the basic aminomethyl group creates a unique chemical environment.
The aminomethyl group exerts a significant electronic influence, lowering the pKa of the boronic acid moiety, which facilitates boronate ester formation under physiological pH conditions.[3] This property is of high interest for the development of chemical sensors and bioconjugation applications. In drug discovery, this compound serves as a versatile synthon, enabling the introduction of a phenyl ring with a key functional handle (the aminomethyl group) for further derivatization, thereby allowing medicinal chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.[4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is critical for its effective use. The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base.
Identifiers and Formulae
>]; } dotCaption: 2D Structure of this compound.
Physicochemical Data
The key physicochemical parameters are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 850589-36-5 | [5] |
| Molecular Formula | C₇H₁₁BClNO₂ | [5] |
| Molecular Weight | 187.43 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| pKa (Boronic Acid) | ~7.0 (of the free base in aqueous buffer) | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); Soluble in water. | [3][4][6] |
| IUPAC Name | [2-(aminomethyl)phenyl]boronic acid;hydrochloride | [5] |
| InChI Key | ZNCKJSCNVLQMJK-UHFFFAOYSA-N | [5] |
Expert Insight on pKa: The typical pKa of a phenylboronic acid is around 9. The presence of the ortho-aminomethyl group, which is protonated (–CH₂NH₃⁺) at neutral or acidic pH, acts as an electron-withdrawing group via an inductive effect. This effect lowers the boronic acid's pKa to ~7.0, a crucial property that allows it to form stable boronate esters with diols at physiological pH, a feature exploited in the design of sensors.[3]
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides context for potential impurities and handling considerations. A common and robust laboratory-scale approach involves a multi-step sequence starting from a readily available precursor.
Synthetic Workflow
A logical synthetic route proceeds via a palladium-catalyzed borylation of a protected aminomethyl precursor, followed by deprotection and salt formation. This approach offers good control and yields.
General Synthesis Protocol (Illustrative)
This protocol outlines the key transformations. Causality: The amine is protected as its tert-butyloxycarbonyl (Boc) carbamate to prevent it from interfering with the palladium catalyst in the subsequent borylation step. The Miyaura borylation is a reliable method for converting aryl halides to boronic esters.[7] Finally, acidic workup simultaneously cleaves the Boc group and hydrolyzes the pinacol ester to the boronic acid, directly yielding the hydrochloride salt.
-
Protection: Dissolve 2-bromobenzylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify via standard workup and chromatography to yield N-Boc-2-bromobenzylamine.
-
Borylation: To a flask charged with N-Boc-2-bromobenzylamine (1.0 eq), add bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 2.5 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).[5] The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add an anhydrous, degassed solvent like dioxane or DMSO. Heat the reaction to 80-90 °C for several hours until completion.
-
Deprotection and Isolation: After cooling, the reaction mixture is filtered and concentrated. The residue is dissolved in a solvent like 1,4-dioxane and treated with an excess of aqueous hydrochloric acid (e.g., 4M HCl). The mixture is stirred at room temperature or gently heated to facilitate both Boc deprotection and boronic ester hydrolysis. The final product is typically isolated by crystallization or precipitation, followed by filtration and drying.
Key Applications in Organic Synthesis
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds, which are prevalent structures in pharmaceuticals.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[1][2] The reaction requires a base to activate the boronic acid and facilitate the crucial transmetalation step. Its popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling
Expert Insight & Causality: While the unprotected amine hydrochloride can be used directly, studies have shown that N-Boc protected (2-(aminomethyl)phenyl)boronic acid often gives significantly higher yields in shorter reaction times.[8] The free amine can coordinate to the palladium center, potentially inhibiting the catalyst. Using the hydrochloride salt requires a sufficient amount of base to both neutralize the HCl and activate the boronic acid for the catalytic cycle. Cesium carbonate or potassium phosphate are often effective bases.
This protocol is a representative procedure for coupling this compound with an aryl bromide.
-
Reagent Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk tube or microwave vial), combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and a strong, non-nucleophilic base like K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio, ~5 mL).[9] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Stability, Storage, and Safe Handling
Adherence to proper storage and handling protocols is paramount for ensuring the reagent's integrity and laboratory safety.
Chemical Stability and Incompatibilities
Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating. The hydrochloride salt form generally has better stability.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases in storage.[10]
Recommended Storage and Handling Procedures
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, following standard laboratory safety procedures.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source(s):
-
Engineering Controls: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
Conclusion and Future Perspectives
This compound is more than just another building block; it is a strategic tool for molecular design. Its unique ortho-substitution pattern provides distinct reactivity and functionality that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The ability of the aminomethyl group to modulate the boronic acid's electronic properties opens avenues for its use in developing novel sensors and bioconjugates. Future research will likely focus on leveraging these properties to create more sophisticated molecular systems and to develop novel catalytic transformations that are specific to its unique structure.
References
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American Elements. (n.d.). This compound. American Elements. Available at: [Link]
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ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Request PDF. Available at: [Link]
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PubChem. (n.d.). [2-(Aminomethyl)phenyl]boronic acid. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. NIH Public Access. Available at: [Link]
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ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF. Available at: [Link]
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A-Technical-Guide-to-(2-(Aminomethyl)phenyl)boronic-Acid-Hydrochloride:-Structure,-Properties,-and-Applications
Abstract
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety and a protonated aminomethyl group ortho to each other on a phenyl ring, imparts distinct chemical properties that are highly valuable for constructing complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and key applications, with a focus on its role as a versatile building block for researchers, chemists, and drug development professionals.
Introduction
Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of additional functional groups onto the phenyl ring creates versatile reagents capable of participating in multiple, often orthogonal, chemical transformations. This compound belongs to this class of multifunctional building blocks. The presence of a boronic acid group makes it a prime candidate for palladium-catalyzed cross-coupling, while the aminomethyl group provides a nucleophilic handle for amide bond formation, reductive amination, and other derivatizations.[2]
The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, which can be advantageous for certain reaction conditions.[2] This guide will deconstruct the molecule's structure to explain its reactivity, stability, and utility in synthetic applications.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are derived directly from its molecular architecture.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850589-36-5 | [3] |
| Molecular Formula | C₇H₁₁BClNO₂ | [3] |
| Molecular Weight | 187.43 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Canonical SMILES | B(C1=CC=CC=C1CN)(O)O.Cl | [4] |
| InChI Key | NXIUTNQGRDQRHA-UHFFFAOYSA-N | [5] |
Key Structural Features
The molecule's reactivity is governed by three primary components: the boronic acid group, the aminomethyl group (as a hydrochloride salt), and the ortho-substituted aromatic ring.
-
The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic functional group.[6] The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This vacancy allows it to accept a pair of electrons, a key step in the transmetalation phase of the Suzuki-Miyaura coupling cycle.[6][7] In aqueous solutions with a pH higher than its pKa, it reversibly converts to a more nucleophilic tetrahedral boronate form (-B(OH)₃⁻).[6]
-
The Aminomethyl Group (-CH₂NH₃⁺Cl⁻): In its hydrochloride salt form, the primary amine is protonated, rendering it non-nucleophilic and protecting it from unwanted side reactions under many conditions. This protonation also increases the compound's polarity and water solubility. The free amine can be readily generated by treatment with a base, unmasking its nucleophilicity for subsequent reactions.
-
The Ortho-Substitution Pattern: The placement of the aminomethyl and boronic acid groups adjacent to each other on the phenyl ring can lead to intramolecular interactions. For instance, the nitrogen atom can potentially coordinate with the boron atom, especially under basic conditions, influencing the pKa of the boronic acid and its reactivity profile.[8]
Caption: Core structure of this compound.
Spectroscopic Characterization (Typical Data)
Structural confirmation is achieved through standard spectroscopic methods. While specific spectra depend on the solvent and instrument, the following represents typical expected data.
Table 2: Expected NMR and IR Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.2 - 7.8 ppm | Multiplet corresponding to the four protons on the benzene ring. |
| Methylene Protons (-CH₂-) | δ ~4.0 ppm | Singlet or broad singlet for the two protons adjacent to the ammonium group. | |
| Ammonium Protons (-NH₃⁺) | δ ~8.5 ppm (broad) | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. | |
| Boronic Acid Protons (-B(OH)₂) | δ ~8.2 ppm (broad) | Very broad signal, often exchanges with water in the solvent and may not be clearly observed. | |
| ¹³C NMR | Aromatic Carbons | δ 125 - 145 ppm | Signals for the six aromatic carbons. The carbon attached to boron (ipso-carbon) may be broad or unobserved. |
| Methylene Carbon (-CH₂-) | δ ~45 ppm | Signal for the methylene carbon. | |
| ¹¹B NMR | Trigonal Boron | δ +27 to +30 ppm | A broad signal characteristic of a trigonal arylboronic acid.[9] |
| IR Spec. | O-H Stretch (Boronic Acid) | 3200 - 3600 cm⁻¹ (broad) | Associated with hydrogen-bonded hydroxyl groups. |
| N-H Stretch (Ammonium) | 2800 - 3100 cm⁻¹ (broad) | Characteristic stretching of the N-H bonds in the R-NH₃⁺ group. | |
| B-O Stretch | 1330 - 1380 cm⁻¹ | Strong, characteristic stretch for the boron-oxygen bond. |
Reactivity and Applications in Synthesis
The true value of this reagent lies in its ability to serve as a versatile linchpin in the assembly of complex molecules, particularly in pharmaceutical development.
Suzuki-Miyaura Cross-Coupling
The primary application of the boronic acid moiety is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10] It can be coupled with a wide variety of aryl or vinyl halides (or triflates) under palladium catalysis.[11] The reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it a staple in drug synthesis.[1]
Workflow: A Generalized Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.) in a solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water).
-
Heating: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl product.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Derivatization of the Aminomethyl Group
After unmasking by neutralization, the primary amine is a potent nucleophile. This allows for a second vector of diversification:
-
Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
N-Arylation: Participation in Buchwald-Hartwig amination reactions.
This dual reactivity allows for the synthesis of complex scaffolds where one part of the molecule is introduced via C-C coupling and another via C-N bond formation.
Applications in Medicinal Chemistry and Material Science
The aminophenylboronic acid scaffold is valuable for creating molecules that interact with biological systems. Boronic acids are known to reversibly bind to diols, a structural motif found in many biological molecules like saccharides.[12] This property has been exploited to develop sensors and drug delivery systems.[8][13] The ability to construct elaborate molecules using this building block makes it relevant for synthesizing libraries of compounds for screening as potential therapeutic agents.
Stability and Handling
-
Storage: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C).[14] Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers) and protodeboronation under harsh conditions (strong acid/base or high temperatures). The hydrochloride salt form generally improves stability and shelf-life.
-
Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile bifunctional reagent. Its molecular structure is expertly tailored for sequential or orthogonal synthetic strategies, primarily leveraging Suzuki-Miyaura coupling and amine derivatization. A thorough understanding of its structural properties—the Lewis acidic boronic acid, the protected nucleophilic amine, and their ortho relationship—is critical for its effective use. For researchers in organic synthesis and drug discovery, this compound represents a key building block for the efficient construction of novel and complex molecular entities.
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- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [URL: https://www.chem.wisc.edu/deptfiles/chem636/fall2015/636-15_notes-11_boronic-acid-esters_SI.pdf]
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A Technical Guide to the Safe Handling of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride
Section 1: Introduction and Scope
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a bifunctional organic compound increasingly utilized as a key building block in medicinal chemistry and materials science. Its utility in forming stable covalent bonds, particularly in the context of bioconjugation and the synthesis of complex molecular architectures for drug development, makes it a valuable reagent in modern research laboratories. However, like many reactive small molecules, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this compound. The narrative moves beyond a simple recitation of rules, focusing instead on the scientific rationale behind each procedural recommendation. By grounding these protocols in an understanding of the compound's chemical nature, this document aims to foster a proactive safety culture.
Section 2: Hazard Identification and Classification
A thorough risk assessment begins with a clear identification of the inherent hazards. This compound is classified as an irritant. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) consistently highlight risks associated with dermal, ocular, and respiratory exposure.[1]
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |
| Acute Toxicity, Oral (Reported by some sources) | Category 4 | Warning | H302: Harmful if swallowed[1] |
It is crucial to note that the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, it should be handled with the prudence afforded to all novel or partially characterized chemical entities.
Section 3: Physicochemical Properties
Understanding the physical state and chemical stability of a compound is fundamental to its safe handling and storage.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 863753-30-4[2] |
| Molecular Formula | C₆H₉BClNO₂[1] |
| Molecular Weight | 173.41 g/mol [1][4] |
| Appearance | Solid, crystalline powder[4] |
| Melting Point | 145-156 °C[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[2][5] |
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by administrative controls and, finally, appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual from exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This is the primary method for preventing respiratory exposure to the irritant dust.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]
Personal Protective Equipment (PPE)
The selection of PPE is directly linked to the hazards identified in Section 2. The following diagram illustrates the relationship between the potential exposure routes and the required protective equipment.
Caption: Correlation between compound hazards and required controls/PPE.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory.[6] Gloves must be inspected for tears or pinholes before use.[1] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Skin and Body Protection: A laboratory coat must be worn at all times.[6] For tasks with a higher risk of spills, consider additional protective clothing.
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. If engineering controls fail or for emergency situations, use a NIOSH/MSHA-approved particulate respirator.[1]
Section 5: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is essential for mitigating risk. The following procedures are designed to provide a self-validating system for safe laboratory operations.
General Handling Precautions
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
When handling, do not eat, drink, or smoke in the laboratory.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][9]
Protocol for Weighing and Dispensing the Solid Compound
The following workflow diagram outlines the critical steps for safely handling the solid reagent.
Caption: Step-by-step workflow for handling solid boronic acid.
Storage Requirements
Proper storage is critical for maintaining the compound's stability and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[6][7]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][7]
-
Atmosphere: Some boronic acids are sensitive to air and moisture.[2][5] While not always specified for this exact compound, the most prudent practice is to store it under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5] Also, keep it separate from foodstuff containers.[7]
Section 6: Emergency Response Protocols
Preparedness is key to managing any laboratory incident effectively. Personnel must be familiar with these procedures before beginning work.
First Aid Measures
The following decision tree outlines the immediate actions to be taken upon accidental exposure.
Caption: Decision tree for first aid response to exposure.
-
In case of Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[7] Seek medical attention without delay.[7] Removal of contact lenses should only be done by skilled personnel.[7]
-
In case of Skin Contact: Flush skin and hair with running water and soap if available.[7] If skin irritation occurs, get medical advice.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2]
-
If Swallowed: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1]
Accidental Release Measures (Spills)
-
Minor Spills:
-
Major Spills:
Firefighting Measures
-
The compound is not considered a significant fire risk, though containers may burn.[7]
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[7] Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all acceptable.[1]
-
Hazardous Combustion Products: In a fire, the compound may emit corrosive or toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and oxides of boron.[2][7][9]
-
Advice for Firefighters: Wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8]
Section 7: Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: Treat this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) as hazardous chemical waste.[10]
-
Procedure:
-
Collect waste in a designated, chemically compatible, and properly sealed container.[10]
-
Label the container clearly with "Hazardous Waste" and the full chemical name.[10]
-
Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][10]
-
Do not dispose of the material down the drain.[1]
-
Section 8: Toxicological Profile
The toxicological information for this compound is not extensive. The primary health effects are related to its irritant properties.
-
Acute Effects: The material is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon single exposure.[2][3] Some sources classify it as harmful if swallowed.[1]
-
Chronic Effects: There is a lack of data regarding the long-term health effects of exposure.[7] No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[1]
The absence of comprehensive toxicological data underscores the importance of minimizing all routes of exposure as a matter of good laboratory practice.[7]
Section 9: Conclusion
This compound is a valuable synthetic reagent whose safe use is predicated on a consistent and informed approach to risk management. The core principles for its handling are: containment (always use a fume hood for solids), protection (always wear appropriate PPE), and preparedness (be familiar with emergency procedures before they are needed). By integrating these scientifically-grounded protocols into all laboratory workflows, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
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Purity Analysis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride: An In-depth Technical Guide
Introduction: The Critical Role of Purity in Drug Development
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a vital building block in modern medicinal chemistry. As a bifunctional molecule, it possesses both a nucleophilic aminomethyl group and a versatile boronic acid moiety. This unique structure makes it a key intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2][3] The efficacy, safety, and reproducibility of these synthetic routes, and ultimately the quality of the final active pharmaceutical ingredient (API), are inextricably linked to the purity of this starting material.[3] Even minute impurities can have cascading negative effects, leading to the formation of unwanted side products, catalyst poisoning, and complications in downstream purification processes.[3] Therefore, a robust and comprehensive analytical strategy for determining the purity of this compound is not merely a quality control measure but a cornerstone of successful drug development.[1]
This in-depth technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of this compound. We will delve into the intricacies of various analytical techniques, from chromatographic separations to spectroscopic characterizations, and discuss the identification and control of potential impurities. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to ensure the quality and consistency of this critical synthetic intermediate.
I. Understanding the Analyte: Physicochemical Properties and Inherent Challenges
This compound is a polar, water-soluble crystalline solid.[4][5] The presence of the boronic acid group introduces specific analytical challenges. Boronic acids have a propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[6] This equilibrium between the monomeric and trimeric forms can complicate chromatographic and mass spectrometric analyses. Furthermore, the high polarity of the molecule can make it challenging to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[7][8]
II. A Multi-Pronged Approach to Purity Analysis
A comprehensive assessment of the purity of this compound necessitates a combination of analytical techniques, each providing orthogonal and complementary information. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for quantifying the purity of this compound and detecting related impurities.[9] Given the polar nature of the analyte, reversed-phase HPLC (RP-HPLC) is the most common approach.
The development of a robust HPLC method requires careful consideration of several parameters to achieve optimal separation and quantification.
-
Column Selection: A C18 stationary phase is a common starting point for the separation of a broad range of boronic acids.[10][11] However, for highly polar analytes like this compound, alternative stationary phases such as those with polar-embedded groups or mixed-mode columns combining reversed-phase and ion-exchange characteristics can offer enhanced retention and selectivity.[8][12]
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The choice of buffer and its pH are critical. For amine-containing compounds, a slightly acidic mobile phase (e.g., using formic acid or ammonium acetate) can improve peak shape by ensuring the amine is protonated.[10][11]
-
Detection: The aromatic ring in this compound allows for straightforward detection using a UV detector, typically in the range of 210-280 nm.[9]
Caption: A generalized workflow for the structural confirmation and purity assessment of this compound using NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass. [13]5. Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to confirm the expected proton ratios. Analyze the chemical shifts in both the ¹H and ¹¹B NMR spectra to confirm the structure and identify any impurities.
C. Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying unknown impurities. Electrospray ionization (ESI) is a commonly used ionization technique for boronic acids. [10][11]
A significant challenge in the MS analysis of boronic acids is their tendency to form various adducts and oligomers in the ion source, which can complicate spectral interpretation. [6][10][11]These can include dehydration products (boroxines), solvent adducts, and dimers. [10][11]Method development often focuses on optimizing instrument parameters to minimize the formation of these species and enhance the signal of the desired molecular ion. [10][11]
Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for purity analysis. [14]This technique allows for the separation of impurities from the main component, followed by their individual mass analysis, facilitating their identification. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can achieve very low limits of detection, which is crucial for identifying and quantifying potentially mutagenic impurities. [14]
Caption: Logical flow of an LC-MS analysis, where chromatographic separation precedes mass spectrometric identification of the main component and its impurities.
III. Profiling Potential Impurities
A thorough purity analysis also involves the identification and characterization of potential impurities. These can arise from the synthetic route or from degradation of the product.
A. Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis of this compound.
-
By-products: Compounds formed through side reactions during the synthesis.
-
Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the manufacturing process.
B. Degradation Products:
-
Boroxines: As previously mentioned, the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules is a common impurity. [6]* Oxidation Products: The aminomethyl group can be susceptible to oxidation.
-
Protodeboronation Products: Under certain conditions, the carbon-boron bond can be cleaved, leading to the formation of toluene derivatives. [15]
IV. Quality Control and Acceptance Criteria
For use in drug development, stringent quality control measures are essential. [1]The purity of this compound should be determined using a validated analytical method, and acceptance criteria should be established for the main component and any specified impurities.
| Test | Method | Typical Acceptance Criteria |
| Assay (Purity) | HPLC | ≥ 98.0% |
| Identification | ¹H NMR, ¹¹B NMR, MS | Conforms to the structure |
| Individual Impurity | HPLC | ≤ 0.1% |
| Total Impurities | HPLC | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | As per ICH guidelines |
V. Conclusion: A Holistic Approach to Ensuring Quality
The purity analysis of this compound is a multifaceted endeavor that requires a deep understanding of the molecule's chemistry and the application of a suite of orthogonal analytical techniques. A holistic approach, combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the high sensitivity of mass spectrometry, is essential for ensuring the quality, consistency, and safety of this critical raw material in the pharmaceutical industry. By implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can have a high degree of confidence in the integrity of their synthetic processes and the quality of their final products.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
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Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Smith, A. G., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
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Spectroscopic Characterization of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-(Aminomethyl)phenyl)boronic acid hydrochloride (C₇H₁₁BClNO₂), a key building block in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.
Introduction
This compound is a bifunctional molecule featuring a boronic acid moiety and an aminomethyl group on a phenyl ring. The boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems. The aminomethyl group provides a site for further functionalization or can influence the molecule's solubility and biological activity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this versatile reagent. This guide will detail the expected spectroscopic signatures and the underlying principles for their interpretation.
Molecular Structure
The structural integrity of this compound is the foundation for interpreting its spectroscopic data. The key structural features include the ortho-substituted benzene ring, the boronic acid group [-B(OH)₂], and the aminomethyl group [-CH₂NH₃⁺], which is protonated in the hydrochloride form.
A Guide to the Commercial Landscape and Application of (2-(Aminomethyl)phenyl)boronic acid hydrochloride for Pharmaceutical Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a bifunctional organic compound that has garnered significant interest within the drug discovery and development sector. Its structure, featuring a boronic acid moiety ortho to an aminomethyl group on a phenyl ring, makes it a valuable building block for synthesizing complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for creating carbon-carbon bonds essential in many pharmaceutical compounds.[1] The adjacent aminomethyl group offers a site for further functionalization or can play a crucial role in the target molecule's interaction with biological systems, such as saccharide recognition.[2]
This technical guide provides an in-depth analysis of the commercial availability of this compound, its key physicochemical properties, and a detailed, field-proven protocol for its successful application in Suzuki-Miyaura cross-coupling reactions, a critical step in the synthesis of many bioactive molecules.[3][4]
I. Commercial Availability and Supplier Overview
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale manufacturing needs. When sourcing this reagent, it is crucial to distinguish between the hydrochloride salt (CAS No. 850589-36-5) and the free base, (2-(Aminomethyl)phenyl)boronic acid (CAS No. 248274-03-5). The hydrochloride salt often exhibits improved stability and handling characteristics. Purity levels typically range from 95% to over 97%.
Below is a comparative table of representative suppliers for this compound and its free base, providing a snapshot of the current commercial landscape. Researchers should always request certificates of analysis (CoA) to verify purity and identity before use.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | This compound | 850589-36-5 | - |
| Thermo Fisher Scientific | 2-Aminophenylboronic acid hydrochloride, 97% | 863753-30-4 | 97% |
| American Elements | This compound | 850589-36-5 | Can be produced in high and ultra-high purity forms |
| ChemScene | This compound | 850589-36-5 | ≥96% |
| Advanced ChemBlocks | (2-(Aminomethyl)phenyl)boronic acid | 248274-03-5 | 97% |
| BLD Pharm | (2-(Aminomethyl)phenyl)boronic acid | 248274-03-5 | - |
II. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
-
Molecular Formula: C₇H₁₁BClNO₂[5]
-
Molecular Weight: 187.43 g/mol
-
Appearance: Typically a white to off-white or pale yellow solid.[6]
-
Solubility: The hydrochloride salt generally exhibits good solubility in aqueous solutions.[6] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8]
-
Stability and Storage: Boronic acids should be stored in a cool, dry place, often under an inert atmosphere, to prevent degradation. The free base form should be stored refrigerated.[9]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are critical for confirming the structure and purity of the compound. In ¹H NMR, characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the exchangeable protons of the amino and boronic acid groups are expected. The ¹¹B NMR spectrum is particularly useful for observing the boron center.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for assessing the purity of boronic acids. Method development may be required to achieve optimal separation from impurities.[11]
III. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12]
The Critical Role of N-Boc Protection: A Field-Proven Insight
Direct use of (2-(Aminomethyl)phenyl)boronic acid in Suzuki-Miyaura couplings can lead to suboptimal results. Research has demonstrated that protection of the aminomethyl group as its tert-butyloxycarbonyl (Boc) derivative significantly enhances reaction efficiency. This protection prevents potential side reactions and catalyst inhibition by the free amine, resulting in markedly increased yields and shorter reaction times.[9] This finding is a critical piece of expertise for any scientist looking to reliably use this building block.
The workflow for this enhanced Suzuki-Miyaura coupling is outlined below:
Caption: Recommended workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: N-Boc Protected Suzuki-Miyaura Coupling
This protocol is a self-validating system, incorporating the best practice of N-Boc protection for optimal results.
Step 1: N-Boc Protection of this compound
-
Dissolve this compound in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and facilitate the reaction.
-
Add di-tert-butyl dicarbonate (Boc)₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. Acidify the aqueous layer (e.g., with citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2-(aminomethyl)phenyl)boronic acid, which can be used in the next step without further purification if of sufficient purity.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the N-Boc-(2-(aminomethyl)phenyl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).[13]
-
Add a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[14]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).[13]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: N-Boc Deprotection
-
Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final desired biaryl product, often as its corresponding salt.
The mechanistic cycle of the Suzuki-Miyaura coupling is a well-established process:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
IV. Conclusion and Future Outlook
This compound is a readily available and highly valuable reagent for drug discovery and development. Its utility is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a foundational method for constructing the carbon skeletons of numerous pharmaceutical agents. The key to unlocking its full potential lies in the strategic use of N-Boc protection, a critical insight that ensures high-yield and efficient reactions. As the demand for novel, complex small molecules continues to grow, the importance of versatile and reliable building blocks like this compound in the medicinal chemist's toolbox is set to increase.
V. References
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Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved January 3, 2026, from [Link]
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W. M. DeBrosse, J. S. P. G. W. K. D. Hewage and S. L. Wiskur. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 3, 2026, from [Link]
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P. Ertl, E. Altmann, S. Racine and O. Decoret. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved January 3, 2026, from [Link]
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S. El-Mekass, A. D. Campbell, A. M. Z. Slawin and A. D. Smith. (2014). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. Retrieved January 3, 2026, from [Link]
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P. Ertl, E. Altmann, S. Racine and O. Decoret. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved January 3, 2026, from [Link]
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P. Ertl, E. Altmann, S. Racine and O. Decoret. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved January 3, 2026, from [Link]
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P. Ertl, E. Altmann, S. Racine and O. Decoret. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Cambridge Open Engage. Retrieved January 3, 2026, from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 3, 2026, from [Link]
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N. I. Totobenazara, D. J. D. G. G. G. F. A. A. T. and J. R. de Alaniz. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved January 3, 2026, from [Link]
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A. Sporzyński, P. G. G. P. K. J. S. and M. D. Ossowski. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved January 3, 2026, from [Link]
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B. A. K. K. A. M. M. S. and B. M. Rao. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved January 3, 2026, from [Link]
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M. M. M. M. M. M. M. and M. M. M. M. M. M. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. Retrieved January 3, 2026, from [Link]
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A. Sporzyński, P. G. G. P. K. J. S. and M. D. Ossowski. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved January 3, 2026, from [Link]
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T. T. T. T. T. T. T. and T. T. T. T. T. T. T. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA-DARE (Digital Academic Repository). Retrieved January 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]
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T. Kinzel, Y. Zhang and S. L. Buchwald. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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T. Kinzel, Y. Zhang and S. L. Buchwald. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved January 3, 2026, from [Link]
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K. W. Anderson, R. E. T. T. T. T. and S. L. Buchwald. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). [2-(Aminomethyl)phenyl]boronic acid. Retrieved January 3, 2026, from [Link]
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M. Pucheault, M. C. M. C. M. C. M. C. and M. C. M. C. M. C. M. C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved January 3, 2026, from [Link]
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G. A. Molander and L. N. Cavalcanti. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 3, 2026, from [Link]
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A. Sporzyński, P. G. G. P. K. J. S. and M. D. Ossowski. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved January 3, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (2-(Aminomethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Aminated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] (2-(Aminomethyl)phenyl)boronic acid hydrochloride is a particularly valuable building block, as it allows for the direct introduction of a phenyl ring bearing a primary aminomethyl group. This functionality is a key pharmacophore in numerous biologically active molecules, providing a site for further derivatization or for crucial interactions with biological targets.
However, the presence of the primary amine and its hydrochloride salt form introduces specific challenges that must be addressed for a successful coupling. These include potential catalyst inhibition by the amine and the need for careful selection of a base to both neutralize the hydrochloride and facilitate the catalytic cycle.[3][4] This document provides a detailed protocol and technical guidance for the successful application of this compound in Suzuki coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a palladium(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center.[6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[5][7]
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Challenges with this compound
The primary amine in this boronic acid can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active complexes and hindering the catalytic cycle.[4][11] The hydrochloride salt form necessitates the use of a sufficient amount of base to first neutralize the ammonium salt to the free amine before it can participate in the reaction and to facilitate the transmetalation step.
Recommended Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Procedure
Sources
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- 11. researchgate.net [researchgate.net]
(2-(Aminomethyl)phenyl)boronic acid hydrochloride in biaryl synthesis
An In-Depth Guide to the Application of (2-(Aminomethyl)phenyl)boronic acid hydrochloride in Biaryl Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of this compound for the synthesis of biaryl compounds. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, practical applications, and detailed protocols necessary for successful implementation in a laboratory setting.
Introduction: The Strategic Value of the ortho-Aminomethyl Moiety
The biaryl motif is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)–C(sp²) bonds to construct these biaryl systems.[2][3][4][5][6][7] Its widespread adoption is due to the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7][8][9]
Within this context, this compound emerges as a uniquely valuable building block. Its strategic importance lies in the ortho-aminomethyl group, which serves not only as a key structural feature in the final product but also as a potential intramolecular facilitator of the coupling reaction itself. The resulting 2-(aminomethyl)biaryl products are crucial precursors for synthesizing more complex heterocyclic systems, most notably benzosultams—a class of cyclic sulfonamides found in numerous bioactive compounds.[10][11][12]
This guide will explore the mechanistic nuances imparted by the aminomethyl group, provide detailed, validated protocols for its use in Suzuki-Miyaura couplings, and demonstrate the subsequent transformation of its products into high-value heterocyclic scaffolds.
Mechanistic Insights: An Intramolecularly Assisted Coupling Pathway
The standard Suzuki-Miyaura catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][13] The efficiency of this cycle can be significantly influenced by the structure of the coupling partners. In the case of (2-(Aminomethyl)phenyl)boronic acid, the proximal primary amine introduces a fascinating mechanistic possibility: an intramolecularly assisted pathway.
While substrates with unprotected ortho-anilines can be challenging in cross-coupling reactions, the flexible aminomethyl linker in this reagent offers a distinct advantage.[6] It is hypothesized that the nitrogen's lone pair of electrons can coordinate to the palladium center at key stages of the catalytic cycle. This transient chelation can stabilize reactive intermediates, accelerate the rate-limiting transmetalation step, and favor the subsequent reductive elimination to yield the desired biaryl product.
The base used in the reaction plays a crucial dual role. First, it neutralizes the hydrochloride salt, liberating the free amine. Second, it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation.[4][14]
The following diagram illustrates this proposed intramolecularly assisted catalytic cycle.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Core Application: From Biaryl Amines to Benzosultams
The primary utility of this compound is the synthesis of 2-(aminomethyl)biaryls. These compounds are not merely synthetic endpoints but are versatile intermediates for constructing complex molecular architectures. A prominent application is their conversion to benzosultams, which are cyclic sulfonamides with significant biological activity and use as chiral auxiliaries.[11][12]
The overall workflow involves two key stages: the initial Suzuki-Miyaura cross-coupling to form the biaryl C-C bond, followed by an intramolecular cyclization reaction to form the sulfonamide ring.
Caption: General workflow from boronic acid to benzosultam.
Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with a representative aryl bromide.
A. Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane or Cyclopentyl methyl ether (CPME)[15]
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
B. Experimental Setup & Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%) and XPhos (4-6 mol%). Add a portion of the reaction solvent (e.g., 1,4-Dioxane) and stir the mixture for 15-20 minutes at room temperature. This step allows for the formation of the active catalytic species.
-
Reagent Addition: To the flask containing the catalyst, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Solvent Addition: Add the remaining 1,4-Dioxane and deionized water to achieve a typical solvent ratio of 4:1 to 10:1 (organic:water). The reaction mixture should be a suspension.
-
Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate, often with a small percentage of triethylamine (0.5-1%) to prevent the amine product from streaking on the column.
-
Characterization: Confirm the structure and purity of the isolated 2-(aminomethyl)biaryl product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Benzosultam Intermediate
This protocol outlines the conversion of the 2-(aminomethyl)biaryl product into a benzosultam.
A. Materials and Reagents:
-
2-(Aminomethyl)biaryl (from Protocol 1)
-
An arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
A suitable base (e.g., Triethylamine or Pyridine)
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
B. Experimental Procedure:
-
Sulfonamide Formation: Dissolve the 2-(aminomethyl)biaryl (1.0 equiv) and triethylamine (1.5 equiv) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the arylsulfonyl chloride (1.1 equiv) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization: Purify the resulting benzosultam product by flash chromatography or recrystallization. Characterize the final product by NMR and mass spectrometry.
Data Summary: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for optimizing the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions for the synthesis of 2-(aminomethyl)biaryls.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Bromo-toluene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 4-Chloro-benzonitrile | Pd₂(dba)₃ (2) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 70-85 |
| 2-Bromo-pyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 90 | 75-90 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | CPME/H₂O (10:1) | 100 | 90-98 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions. Optimization may be required for challenging substrates. Protecting the amine with a Boc group has been reported to sometimes increase yields and shorten reaction times.[16]
Trustworthiness and Best Practices
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure all glassware is oven- or flame-dried and the system is properly purged with argon or nitrogen.
-
Base Quality: The base should be finely powdered to maximize its surface area and reactivity. Anhydrous bases are often preferred.
-
Solvent Degassing: Degassing solvents by sparging with an inert gas for 20-30 minutes before use can remove dissolved oxygen and improve reaction reproducibility.
-
Troubleshooting: Low yields can often be attributed to catalyst deactivation, insufficient base, or poor quality of the boronic acid. If a reaction fails, consider screening alternative ligands (e.g., SPhos, RuPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems.
Conclusion
This compound is more than just another building block for Suzuki-Miyaura cross-coupling; it is a strategic reagent that enables the efficient synthesis of valuable 2-(aminomethyl)biaryl intermediates. The presence of the ortho-aminomethyl group offers a potential mechanistic advantage through intramolecular coordination and provides a direct synthetic handle for subsequent transformations into complex, biologically relevant scaffolds like benzosultams. The protocols and data presented herein provide a robust foundation for researchers to successfully employ this versatile reagent in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Couto, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1945-1964. [Link]
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Solans-Monfort, X., et al. (2021). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Catalysts, 11(3), 355. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. ACS Catalysis, 6(5), 3231-3253. [Link]
-
Ghaffari, M., et al. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Synthetic Communications, 45(15), 1782-1791. [Link]
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Ghosn, M. W., et al. (2017). Benzosultam Synthesis by Gold(I)-Catalyzed Ammonium Formation/Nucleophilic Substitution. Organic Letters, 19(21), 5828-5831. [Link]
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Xu, H., et al. (2011). Enantioselective intramolecular benzylic C-H bond amination: efficient synthesis of optically active benzosultams. Angewandte Chemie International Edition, 50(42), 9884-9887. [Link]
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Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 565. [Link]
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Li, B., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules, 25(17), 3993. [Link]
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Al-Salami, H., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 93, 105479. [Link]
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ResearchGate. Application in medicinal chemistry and comparison studies. [Link]
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ResearchGate. Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. [Link]
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ResearchGate. (2020, September 3). Recent Advances in Catalytic Synthesis of Benzosultams. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]
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Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
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Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 76(20), 8144–8150. [Link]
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El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(28), 19047–19114. [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Tominaga, M., & Anzai, J. I. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Nanomaterials, 2014, 1-10. [Link]
-
Liu, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(26), 18764-18768. [Link]
-
ResearchGate. Cross coupling reactions of arylboronic acid. [Link]
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Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Coupling of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful transformation is central to the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A key component in this reaction is the palladium catalyst, which, in concert with a suitable ligand, orchestrates the coupling of an organoboron compound with an organic halide or triflate.[3][5]
This guide focuses on the specific application of palladium catalysts for coupling reactions involving (2-(Aminomethyl)phenyl)boronic acid hydrochloride. This particular boronic acid presents unique challenges and opportunities due to the presence of the aminomethyl group, which can influence the electronic and steric environment of the reaction center. Understanding the interplay between the catalyst, ligand, base, and substrate is paramount to achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[5][7] The reactivity of the halide follows the trend I > OTf > Br > Cl.[5]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[3][5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Palladium Catalyst and Ligand
The choice of the palladium source and the accompanying ligand is critical for a successful coupling reaction. While Pd(0) is the active catalytic species, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used, as they are reduced in situ to Pd(0).[8]
The Role of Ligands
Ligands play a multifaceted role in the catalytic cycle:
-
Stabilization: They stabilize the palladium center, preventing decomposition into palladium black.
-
Solubility: They enhance the solubility of the catalyst in the reaction solvent.
-
Reactivity and Selectivity: The steric and electronic properties of the ligand profoundly influence the rates of oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency and selectivity.[9][10]
For challenging substrates, such as those containing coordinating groups like the amine in (2-(Aminomethyl)phenyl)boronic acid, the use of bulky, electron-rich phosphine ligands is often beneficial.[10] These ligands can accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[10]
Common Catalyst Systems
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides | Commercially available, well-established. |
| PdCl₂(dppf) | dppf | Aryl bromides, chlorides | Robust, effective for a wide range of substrates.[2] |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl chlorides, sterically hindered substrates | High activity, allows for lower catalyst loadings and milder conditions.[2] |
| Pd₂(dba)₃ | Various phosphines | Broad applicability | A common Pd(0) source for generating the active catalyst with a desired ligand.[8] |
Note: The aminomethyl group in the boronic acid can potentially coordinate to the palladium center, which may necessitate the use of specific ligands to prevent catalyst inhibition. In some cases, protecting the amine group (e.g., as a Boc-carbamate) can lead to significantly increased yields and shorter reaction times.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the palladium-catalyzed coupling of an aryl halide with this compound. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary for each unique substrate combination.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[12]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12] The presence of oxygen can lead to side reactions, such as the homocoupling of the boronic acid.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[3][12] The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of boronic acid, changing the base or solvent system, or using a more active catalyst system (e.g., a Buchwald-type ligand with Pd(OAc)₂).[13][14] The choice of base can be critical, as the reaction is performed under basic conditions which can degrade base-sensitive substrates.[15]
-
Protodeboronation: The boronic acid can sometimes be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures.[16] Using milder conditions, a different base, or protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can mitigate this issue.[16]
-
Catalyst Deactivation: Incomplete conversion may be due to catalyst deactivation. Ensure rigorous exclusion of oxygen.[15]
-
Amine Interference: As mentioned, the free amine may interfere with the catalyst. If yields remain low, consider an N-protection strategy (e.g., Boc protection) for the aminomethyl group.[11][17]
Conclusion
The palladium-catalyzed coupling of this compound is a valuable transformation for the synthesis of complex molecules. Success hinges on a careful selection of the catalyst, ligand, base, and reaction conditions. The presence of the aminomethyl group introduces specific challenges that can often be overcome through the use of modern, highly active catalyst systems and, if necessary, a protecting group strategy. The protocols and insights provided in this guide serve as a starting point for researchers to develop and optimize these important coupling reactions.
References
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL open science. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]
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Protecting group strategies for (2-(Aminomethyl)phenyl)boronic acid in cross-coupling
Application Notes & Protocols
Topic: Protecting Group Strategies for (2-(Aminomethyl)phenyl)boronic Acid in Cross-Coupling Reactions
Abstract
(2-(Aminomethyl)phenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, enabling the introduction of a reactive aminomethyl group alongside a versatile boronic acid handle for cross-coupling reactions. However, its utility is hampered by inherent instability arising from an intramolecular interaction between the nucleophilic amine and the Lewis acidic boron center. This interaction can lead to decomposition, boroxine formation, or unpredictable reactivity under the basic conditions typical of palladium-catalyzed cross-coupling. This guide provides a comprehensive overview of protecting group strategies to mitigate these challenges, focusing on the rationale, application, and comparative analysis of common N-protecting groups. We present detailed, field-proven protocols for the protection, cross-coupling, and deprotection steps, with a primary focus on the robust and widely adopted tert-butyloxycarbonyl (Boc) strategy.
The Inherent Challenge: Intramolecular B-N Interaction
The proximity of the aminomethyl group to the boronic acid in the ortho position creates a significant synthetic hurdle. The lone pair of electrons on the nitrogen atom can coordinate with the empty p-orbital of the boron atom, forming a dative B-N bond.[1][2][3] This intramolecular interaction not only alters the electronic properties of the boronic acid but also promotes pathways for decomposition, particularly under the thermal and basic conditions required for Suzuki-Miyaura cross-coupling.
This instability necessitates a protection strategy for the amine. An ideal protecting group for this application must fulfill several criteria:
-
Ease of Introduction: It should be installed in high yield under mild conditions that do not degrade the boronic acid moiety.[4]
-
Robustness: It must be stable to the basic, and often heated, conditions of palladium-catalyzed cross-coupling.[4][5]
-
Orthogonality: It must be selectively removable post-coupling under conditions that do not affect the newly formed C-C bond or other sensitive functional groups in the molecule.[6][7][8]
-
Compatibility: It should not interfere with the catalytic cycle of the cross-coupling reaction.
Figure 1: The intramolecular B-N interaction in (2-(aminomethyl)phenyl)boronic acid leads to instability under cross-coupling conditions.
Comparative Analysis of Amine Protecting Groups
Several protecting groups are available for amines, but their compatibility with boronic acids and cross-coupling conditions varies significantly. The tert-butyloxycarbonyl (Boc) group is the most widely employed and recommended strategy due to its ideal balance of stability and orthogonal lability.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Compatibility with Suzuki Coupling |
| Boc (tert-Butyloxycarbonyl) | Boc-NH-R | Boc₂O, base (e.g., NaHCO₃, Et₃N), mild temp.[9][10][11] | Strong Acid: TFA, HCl in dioxane.[9][12][13] | Excellent. Stable to base and Pd catalysis. Offers perfect orthogonality.[6][7] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu, base.[14][15] | Base: Piperidine, DBU.[16][17] | Poor. Deprotection conditions overlap with the basic conditions required for Suzuki coupling, leading to potential premature deprotection. |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Cbz-Cl, base.[18] | Hydrogenolysis: H₂, Pd/C. | Moderate. While stable to base, hydrogenolysis conditions may interfere with other reducible functional groups or the Pd catalyst system of the coupling. |
The Recommended Workflow: A Boc-Protection Strategy
The use of a Boc protecting group provides a reliable and high-yielding pathway for utilizing (2-(aminomethyl)phenyl)boronic acid in cross-coupling. The strategy involves three key stages: N-protection, Suzuki-Miyaura cross-coupling, and final deprotection to unmask the amine.
Figure 2: A three-stage workflow for the successful cross-coupling of (2-(aminomethyl)phenyl)boronic acid using a Boc protecting group.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: N-Boc Protection of (2-(Aminomethyl)phenyl)boronic acid
This protocol describes the efficient protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(2-(Aminomethyl)phenyl)boronic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask, add (2-(aminomethyl)phenyl)boronic acid (1.0 eq).
-
Dissolve the boronic acid in a 2:1 mixture of THF and water (e.g., 15 mL THF and 7.5 mL water per 1.0 g of starting material).
-
Add sodium bicarbonate (3.0 eq) to the solution and stir until mostly dissolved.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF.
-
Add the Boc₂O solution dropwise to the stirring boronic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(2-(aminomethyl)phenyl)boronic acid.
-
The product can often be used directly in the next step or purified further by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of N-Boc-(2-(aminomethyl)phenyl)boronic acid with an aryl bromide. Conditions may require optimization based on the specific aryl halide used.
Materials:
-
N-Boc-(2-(aminomethyl)phenyl)boronic acid (from Protocol 1)
-
Aryl bromide (Ar-Br, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v), degassed
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Celite®
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), N-Boc-(2-(aminomethyl)phenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (3-5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected coupled product.
Protocol 3: N-Boc Deprotection
This final step removes the Boc group to reveal the free amine on the coupled product using acidic conditions.[9]
Materials:
-
N-Boc protected coupled product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM (e.g., 10 mL per 1.0 g).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v).[13][19]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully add saturated NaHCO₃ solution to neutralize any remaining acid (Caution: CO₂ evolution).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The final product can be purified by chromatography or crystallization as needed.
Advanced & Orthogonal Strategies
While the Boc strategy is a robust workhorse, complex multi-step syntheses may require more sophisticated approaches.[20]
-
Boronic Acid Protection: In iterative cross-coupling sequences, the boronic acid itself may need to be masked. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used for slow-release cross-coupling, which is particularly useful for inherently unstable boronic acids.[21][22] Deprotection is typically achieved under mild basic hydrolysis.[23]
-
Orthogonal N-Protection: If a molecule contains another acid-sensitive group (e.g., a t-butyl ester), an alternative N-protecting group might be necessary. In such cases, a Cbz group (removed by hydrogenolysis) could be considered, provided no other reducible groups are present.
Figure 3: Conceptual diagram of an orthogonal protection strategy, where different protecting groups (PG1, PG2) can be removed selectively.
Conclusion
The successful application of (2-(aminomethyl)phenyl)boronic acid in cross-coupling hinges on the strategic protection of its amine functionality. The tert-butyloxycarbonyl (Boc) group offers an outstanding solution, providing the necessary stability during the Suzuki-Miyaura reaction and allowing for clean, orthogonal deprotection under acidic conditions. By following the detailed protocols provided in this guide, researchers can reliably incorporate this valuable bifunctional scaffold into complex molecules, advancing projects in drug discovery and materials science.
References
-
Hernandez, E. T., Kolesnichenko, I. V., Reuther, J. F., & Anslyn, E. V. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133. [Link]
-
Wang, X., Lu, G., & Wang, D. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station International Edition. (2016). [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Orthogonal Protection Definition. Fiveable. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023). [Link]
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Boc Deprotection - TFA. Common Organic Chemistry. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 21(11), 1469. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. (2019). [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. (2022). [Link]
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Any suggestion on Boc deprotection without using acid? ResearchGate. (2016). [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6965-6985. [Link]
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Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2014). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 111(45), 16054-16059. [Link]
-
Fernandes, C., Pereira, C., & Santos, M. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4589. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(12), 609-616. [Link]
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Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
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Activation of Boc‐protected amino boronic esters. ResearchGate. (2022). [Link]
-
Protection for amino group and amino acid. Slideshare. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. (2021). [Link]
-
Sun, X., James, T. D., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 876-886. [Link]
-
Hernandez, E. T., Kolesnichenko, I. V., Reuther, J. F., & Anslyn, E. V. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry. [Link]
-
Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. ResearchGate. (2012). [Link]
-
Wiskur, S. L., Floriano, P. N., Anslyn, E. V., & McDevitt, J. T. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Journal of the American Chemical Society, 131(22), 7855-7863. [Link]
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Application Notes and Protocols: Leveraging N-Boc Protected (2-(aminomethyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2][3] These motifs are central to a vast number of pharmaceuticals and functional materials.[][5] Within the extensive library of available boronic acids, N-Boc protected (2-(aminomethyl)phenyl)boronic acid has emerged as a uniquely valuable building block.[6][7] Its structure incorporates a masked aminomethyl group ortho to the boronic acid functionality, enabling the synthesis of complex molecules with a strategically placed, readily deprotectable primary amine for further diversification.
This guide provides an in-depth exploration of the application of N-Boc protected (2-(aminomethyl)phenyl)boronic acid in Suzuki-Miyaura reactions. We will delve into the mechanistic rationale for its use, provide field-proven, detailed protocols, and discuss critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
The Strategic Advantage of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, particularly towards nucleophiles and bases, and its facile removal under acidic conditions.[8][9][10] In the context of (2-(aminomethyl)phenyl)boronic acid, the N-Boc group serves several critical functions:
-
Prevention of Side Reactions: The free amine in the unprotected boronic acid can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the amine's basicity could interfere with the reaction's base system.
-
Enhanced Reactivity and Yield: Studies have shown that the N-Boc protected variant of (2-(aminomethyl)phenyl)boronic acid leads to significantly increased yields and shorter reaction times in Suzuki-Miyaura couplings.[11] This is attributed to the prevention of catalyst inhibition and undesirable side reactions.
-
Improved Solubility and Handling: The Boc group can enhance the solubility of the boronic acid in organic solvents commonly used for Suzuki reactions and often results in a stable, crystalline solid that is easier to handle and purify.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][12] Understanding this mechanism is crucial for optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) species. This is often the rate-determining step.[12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[13][14][15] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of N-Boc protected (2-(aminomethyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
N-Boc protected (2-(aminomethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), N-Boc protected (2-(aminomethyl)phenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Boc Deprotection
The Boc group is readily cleaved under acidic conditions to yield the free aminomethyl product.[10][16]
Materials:
-
N-Boc protected biaryl product (1.0 mmol)
-
Dichloromethane (DCM) or 1,4-Dioxane (5-10 mL)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 equiv)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the N-Boc protected biaryl (1.0 mmol) in DCM or 1,4-dioxane (5-10 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA or 4M HCl in dioxane (5-10 equiv) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours. The evolution of CO₂ and isobutylene is expected.[16]
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is basic (pH > 8).
-
Extraction: Extract the product with DCM or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aminomethyl product. Further purification by chromatography or crystallization may be necessary.
Caution: The t-butyl cation generated during deprotection can alkylate nucleophilic sites.[16] If this is a concern, scavengers like triethylsilane or anisole can be added.
Data and Optimization
The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome of the Suzuki-Miyaura reaction.[13] Below is a table summarizing typical conditions and expected outcomes for the coupling of N-Boc protected (2-(aminomethyl)phenyl)boronic acid with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 85-95 |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 4 | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12 | 70-85 |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 80-90 |
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling.
Troubleshooting:
-
Low Yield: Consider a more active catalyst/ligand system (e.g., Buchwald-Hartwig pre-catalysts), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or higher temperatures. Ensure reagents are pure and solvents are adequately degassed.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a less aqueous solvent system, a milder base, or shorter reaction times.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be suppressed by using a slight excess of the boronic acid and ensuring efficient stirring.
Conclusion
N-Boc protected (2-(aminomethyl)phenyl)boronic acid is a highly effective and versatile reagent for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. The Boc protecting group is crucial for achieving high yields and clean reactions by preventing unwanted side reactions involving the aminomethyl functionality. The subsequent straightforward deprotection provides a valuable synthetic handle for further functionalization, making this building block an essential tool in the arsenal of chemists engaged in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can reliably and efficiently incorporate this valuable synthon into their synthetic strategies.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ferreira, B., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Leonori, D., et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Krasnayová, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]
-
Ghorbani-Vaghei, R., et al. (2020). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Whitaker, D. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
-
The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Osiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2012). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
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Denmark, S. E., & Bock, M. J. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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ResearchGate. (2021). Synthesis of N-BOC amines by various routes. [Link]
-
Chemical Science (RSC Publishing). (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]
-
ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]
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Reaction conditions for (2-(Aminomethyl)phenyl)boronic acid hydrochloride with aryl halides
An Application Guide to the Suzuki-Miyaura Coupling of (2-(Aminomethyl)phenyl)boronic acid hydrochloride with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its significance in the synthesis of biaryl compounds—scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials—was recognized with the 2010 Nobel Prize in Chemistry.[1][2] This guide focuses on a particularly valuable building block: this compound. Its coupling with aryl halides provides direct access to 2-(aminomethyl)biaryl derivatives, which are key precursors for synthesizing cyclic sulfonamides (sultams), a class of compounds with significant biological activity.[3][4]
This document serves as a detailed technical resource for researchers and drug development professionals. It provides an in-depth analysis of the reaction mechanism, explains the rationale behind selecting specific conditions, offers robust experimental protocols, and includes a guide for troubleshooting common challenges associated with this specific transformation.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[5] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][7] The reactivity of the halide is critical, with the general trend being I > Br > Triflate (OTf) >> Cl.[8][9]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[10] The halide on the palladium complex is replaced by the aryl group from the boronate.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
Critical Considerations for this compound
While the Suzuki-Miyaura coupling is a robust reaction, the specific structure of this compound introduces unique challenges that must be addressed for a successful outcome.
-
Dual Role of the Base : The starting material is a hydrochloride salt. Therefore, the base serves two essential functions. First, it must neutralize the hydrochloride to free the aminomethyl group. Second, it must activate the boronic acid by converting it to a boronate anion [-B(OH)₃]⁻, which is necessary for efficient transmetalation.[10] Consequently, a minimum of two equivalents of base are required, with three or more equivalents often being optimal to drive the reaction to completion.
-
Catalyst and Ligand Selection : The free amine in the deprotonated starting material can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[11] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as triphenylphosphine (PPh₃) can be effective, but more sterically demanding and electron-rich ligands like tricyclohexylphosphine (PCy₃), or advanced biaryl phosphines (e.g., SPhos, XPhos) often provide superior results, particularly when coupling less reactive aryl chlorides.[12][13] These bulky ligands promote the reductive elimination step and can prevent the formation of inactive catalyst complexes.
-
Solvent System : A mixed solvent system, typically comprising an organic solvent and water, is often beneficial.[2] Organic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are used to dissolve the aryl halide and the catalyst complex.[2] Water is essential for dissolving inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and facilitates the transmetalation step.[14]
-
Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This process, known as protodeboronation, can be promoted by high temperatures and the presence of water, especially under non-optimal basic conditions.[15] Using a highly active catalyst system that promotes rapid cross-coupling over competing decomposition pathways is the most effective strategy to minimize this side reaction.[15]
Optimized Experimental Protocols
An inert atmosphere is critical for the success of any Suzuki-Miyaura coupling to prevent the oxidation of the Pd(0) catalyst.[12] All protocols require the use of standard Schlenk line or glovebox techniques for handling reagents.
Protocol A: General Coupling with Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl halides and employs a standard, readily available catalyst system.
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide or iodide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Enhanced Coupling for Aryl Chlorides
Aryl chlorides are less reactive and require a more active catalyst system, often involving bulky, electron-rich ligands.[10][12]
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.5 mmol, 1.5 equiv), the aryl chloride (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition : Add the palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), and a bulky phosphine ligand like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%).
-
Inert Atmosphere : Seal the flask, and establish an inert atmosphere as described in Protocol A.
-
Solvent Addition : Add a degassed mixture of toluene (8 mL) and water (1 mL) via syringe.
-
Reaction : Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress.
-
Workup and Purification : Follow the procedures outlined in Protocol A.
Summary of Reaction Parameters
The optimal conditions can vary significantly based on the reactivity of the aryl halide. The following table provides a general guide for selecting starting conditions.
| Aryl Halide (Ar-X) | Catalyst (mol % Pd) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) |
| Aryl Iodide | 1-3% Pd(PPh₃)₄ | - | 3.0 K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 |
| Aryl Bromide | 2-5% Pd(PPh₃)₄ or Pd(OAc)₂ | 4-10% PPh₃ | 3.0 K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 |
| Aryl Triflate (OTf) | 2-5% Pd(OAc)₂ | 4-10% PCy₃ | 3.0 Cs₂CO₃ | Toluene/H₂O | 100 | 8-16 |
| Aryl Chloride | 2-4% Pd₂(dba)₃ | 8-12% XPhos/SPhos | 3.0 K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 |
Synthetic Utility: A Gateway to Benzosultams
The 2-(aminomethyl)biaryl products synthesized via this Suzuki-Miyaura coupling are valuable intermediates. They are direct precursors to benzosultams, a class of heterocyclic compounds. The synthesis is typically achieved through an intramolecular cyclization reaction, often involving reaction with a sulfonylating agent, which highlights the utility of this cross-coupling method in medicinal chemistry and drug discovery programs.[3][16]
Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficient base. 3. Reaction temperature too low. 4. Poor quality or decomposed boronic acid. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligands. 2. Increase base to 3-4 equivalents; switch to a stronger base (e.g., K₃PO₄). 3. Increase temperature in 10 °C increments. 4. Use fresh, high-purity boronic acid. |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition to compete. 2. Base is too weak or concentration is not optimal. | 1. Increase catalyst loading or switch to a more active ligand (e.g., XPhos) to accelerate coupling. 2. Screen different bases (K₃PO₄, Cs₂CO₃). |
| Formation of Homocoupled Byproducts (Ar-Ar) | 1. Presence of oxygen. 2. Reaction temperature is too high. | 1. Thoroughly degas solvents and maintain a robust inert atmosphere. 2. Reduce the reaction temperature. |
| Incomplete Reaction with Aryl Chlorides | 1. Catalyst system is not active enough. 2. Ligand is not suitable. | 1. Switch to a specialized catalyst system for aryl chlorides (e.g., Pd₂(dba)₃ with a bulky biaryl phosphine ligand like SPhos or XPhos).[13] 2. Increase catalyst and ligand loading. |
References
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Ma, D., et al. (2022). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules, 27(15), 4998. Available from: [Link]
-
OUCI. (n.d.). Synthesis of benzosultams via an intramolecular sp2C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzosultams via Ag(I)-catalyzed alkylative cyclization of vinyl sulfonamides | Request PDF. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Construction of Benzosultam-Containing Fused- and Linked-Biheterocycles by a Cascade Double Nucleophilic Cyclization. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(2), 373-385. Available from: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of aryl halides with phenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 54(1), 2-3. Available from: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
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Amine Functionalized Boronic Acids: A Comprehensive Guide to Synthesis, Characterization, and Application in Medicinal Chemistry
Introduction: The Ascendancy of Amine Functionalized Boronic Acids in Drug Discovery
Boronic acids, once primarily relegated to the realm of synthetic organic chemistry as versatile cross-coupling reagents, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic properties, including an empty p-orbital on the boron atom, allow for reversible covalent interactions with biological nucleophiles, a feature that has been ingeniously exploited in drug design.[3] The introduction of an amine functionality onto the boronic acid scaffold further expands their utility, providing a handle for derivatization, altering physicochemical properties, and enabling novel biological interactions. This guide provides an in-depth exploration of amine functionalized boronic acids, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, characterization, and diverse applications, from potent enzyme inhibitors to sophisticated drug delivery systems.
Part 1: Synthesis and Characterization of Amine Functionalized Boronic Acids
The successful application of amine functionalized boronic acids hinges on their efficient and scalable synthesis, followed by rigorous characterization to ensure purity and structural integrity.
Synthetic Strategies: Crafting the Building Blocks
Several synthetic routes to amine functionalized boronic acids exist, with the choice of method often depending on the desired substitution pattern and the scale of the reaction. A common and practical approach involves the reduction of a corresponding nitro-arylboronic acid or the palladium-catalyzed borylation of an amino-aryl halide.[4]
This protocol details the synthesis of 4-aminophenylboronic acid from 4-nitrophenylboronic acid, a widely used building block. The hydrogenation is clean and generally high-yielding.
Materials:
-
4-Nitrophenylboronic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), absolute ethanol
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 4-nitrophenylboronic acid (e.g., 16.7 g, 0.1 mol) in absolute ethanol (300 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.835 g) to the solution under a nitrogen atmosphere. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Purge the flask with nitrogen gas 5 times, then introduce hydrogen gas to a pressure of 1 atm. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-aminophenylboronic acid can often be used without further purification. If necessary, it can be recrystallized from an appropriate solvent system. The expected product is a white to off-white solid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of nitro groups. The 10% loading provides a good balance between reactivity and cost.
-
Solvent: Ethanol or methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: A pressure of 1 atm is generally sufficient for this reduction and is safer to handle in a standard laboratory setting compared to higher pressures.
-
Inert Atmosphere: The initial purging with nitrogen is crucial to remove oxygen, which can deactivate the catalyst and pose a safety hazard in the presence of hydrogen.
Purification and Characterization: Ensuring Quality
The purity of amine functionalized boronic acids is paramount for their use in medicinal chemistry, as impurities can lead to ambiguous biological data and side reactions.
Purification:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying boronic acids. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[4]
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent can significantly improve purity.
-
Boronate Ester Formation: A powerful purification strategy involves converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester). The ester can be easily purified by chromatography and then hydrolyzed back to the boronic acid if needed.[5]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment and can confirm the presence of the amine and aromatic protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids. The chemical shift indicates the coordination state of the boron atom (trigonal vs. tetrahedral).[6]
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups, such as N-H and B-O stretches.
| Technique | Parameter | Expected Observation for 4-Aminophenylboronic Acid | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiplet, ~6.6-7.8 ppm), Amine protons (broad singlet, ~3.8-4.8 ppm) | [4] |
| ¹¹B NMR | Chemical Shift (δ) | ~25-30 ppm (trigonal boronic acid) | [6] |
| LC-MS | [M+H]⁺ | 138.06 |
Part 2: Applications in Medicinal Chemistry
The unique properties of amine functionalized boronic acids have led to their application in several key areas of drug discovery.
Serine Protease Inhibition: Mimicking the Transition State
Amine functionalized boronic acids are potent inhibitors of serine proteases, a class of enzymes implicated in numerous diseases. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[8][9]
This protocol provides a general framework for determining the inhibitory potency (IC₅₀ and Kᵢ) of an amine functionalized boronic acid against a target serine protease.
Materials:
-
Target serine protease
-
Fluorogenic or chromogenic substrate for the protease
-
Amine functionalized boronic acid inhibitor
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.5)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a working solution of the enzyme in assay buffer.
-
-
IC₅₀ Determination:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add serial dilutions of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). The pre-incubation time is important for time-dependent inhibitors.[10]
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader.[11]
-
Calculate the initial reaction rates and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
-
Kᵢ Determination (for competitive inhibitors):
-
Perform a series of experiments as in the IC₅₀ determination, but vary the substrate concentration at each inhibitor concentration.
-
Generate Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the data using a suitable model (e.g., Lineweaver-Burk or Dixon plot) to determine the Kᵢ value.
-
Causality Behind Experimental Choices:
-
Assay Buffer: The pH of the buffer is critical as the inhibitory potency of boronic acids is often pH-dependent.[12] The buffer should also be free of primary amines that could react with the inhibitor.
-
Pre-incubation: This step allows the inhibitor to bind to the enzyme and reach equilibrium, which is particularly important for slow-binding or irreversible inhibitors.
-
Substrate Concentration: For competitive inhibitors, the apparent IC₅₀ value will depend on the substrate concentration. Therefore, for Kᵢ determination, it is essential to measure inhibition at multiple substrate concentrations.
| Inhibitor | Target Protease | Kᵢ (nM) | Reference |
| Peptidyl boronic acid | Prostate-Specific Antigen (PSA) | ~65 | [8] |
| Benzeneboronic acid | α-Chymotrypsin | 196,000 |
Bioconjugation: Forging Connections
The amine group of these boronic acids provides a convenient point of attachment for bioconjugation, allowing them to be linked to proteins, antibodies, and other biomolecules.[13][14] This has applications in targeted drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs).
This protocol describes the labeling of a protein with a boronic acid that has been pre-functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein to be labeled
-
Amine-reactive boronic acid (e.g., NHS-ester derivative)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[15]
-
Probe Preparation: Dissolve the amine-reactive boronic acid in anhydrous DMSO or DMF to make a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the reactive boronic acid solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
Quenching: (Optional) Add a small amount of quenching solution to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Separate the labeled protein from unreacted boronic acid and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Causality Behind Experimental Choices:
-
pH: A slightly basic pH (8.3-8.5) is used to ensure that the lysine ε-amino groups on the protein are deprotonated and thus nucleophilic enough to react with the NHS ester.[15]
-
Anhydrous Solvent: NHS esters are moisture-sensitive, so it is crucial to use an anhydrous solvent to prepare the stock solution to prevent hydrolysis.
-
Purification: SEC is an effective method for separating the larger labeled protein from the smaller, unreacted labeling reagent.
Glucose Sensing: A Sweet Application
The ability of boronic acids to reversibly bind to cis-diols forms the basis of their use in glucose sensors.[16] Amine functionalized boronic acids are particularly useful as they can be readily immobilized on sensor surfaces.[17]
This protocol outlines the basic steps for functionalizing an electrode with 3-aminophenylboronic acid (3-APBA) for glucose detection.
Materials:
-
Screen-printed carbon electrode (SPCE) or other suitable electrode
-
3-Aminophenylboronic acid (3-APBA)
-
Electrochemical workstation
-
Solution for electrochemical deposition (e.g., acidic or neutral buffer containing 3-APBA)
-
Phosphate buffered saline (PBS) for measurements
-
Glucose solutions of varying concentrations
Procedure:
-
Electrode Cleaning: Thoroughly clean the surface of the electrode according to the manufacturer's instructions.
-
Electrochemical Functionalization: Immerse the electrode in a solution containing 3-APBA and electrochemically polymerize or graft the 3-APBA onto the electrode surface. This can be achieved by techniques such as cyclic voltammetry.
-
Rinsing: After functionalization, rinse the electrode thoroughly with deionized water to remove any non-covalently bound material.
-
Glucose Sensing:
-
Immerse the functionalized electrode in a PBS solution.
-
Record a baseline electrochemical signal (e.g., using electrochemical impedance spectroscopy or cyclic voltammetry).
-
Add a known concentration of glucose to the PBS and record the change in the electrochemical signal.
-
Repeat with different glucose concentrations to generate a calibration curve.
-
Causality Behind Experimental Choices:
-
Electrochemical Functionalization: This method provides a direct and robust way to covalently attach the boronic acid recognition element to the conductive electrode surface.
-
Electrochemical Technique: The choice of electrochemical technique for sensing (e.g., impedance vs. voltammetry) will depend on the specific sensor design and the desired sensitivity. Impedance spectroscopy is often very sensitive to binding events at the electrode surface.
Proteolysis Targeting Chimeras (PROTACs): Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Amine functionalized boronic acids can be incorporated into the linker region of PROTACs, providing a point for diversification and optimization of degrader properties.[12][14]
Due to the modular nature of PROTACs, a universal protocol is not feasible. However, a general synthetic strategy is presented here.
General Strategy:
-
Synthesis of Building Blocks:
-
Synthesize or acquire a ligand for the target protein of interest (the "warhead") with a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).
-
Synthesize or acquire a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) with a complementary functional group.
-
Synthesize a linker containing an amine functionalized boronic acid. The linker should have reactive groups at both ends to connect the warhead and the E3 ligase ligand.
-
-
Stepwise Coupling:
-
Couple the linker to either the warhead or the E3 ligase ligand using standard coupling chemistry (e.g., amide bond formation).
-
Purify the resulting intermediate.
-
Couple the intermediate to the remaining binding moiety.
-
-
Purification and Characterization:
-
Purify the final PROTAC using reverse-phase HPLC.
-
Characterize the PROTAC thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
-
Biological Evaluation:
-
Confirm binding to the target protein and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess the ability of the PROTAC to induce degradation of the target protein in cells using Western blotting.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Causality Behind Experimental Choices:
-
Linker Design: The length, composition, and attachment points of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[14] The inclusion of a boronic acid in the linker can influence its physicochemical properties and potentially its interaction with the cellular environment.
-
Stepwise Synthesis: A stepwise approach allows for better control over the synthesis and facilitates the purification of intermediates, leading to a higher purity of the final PROTAC.
Conclusion and Future Perspectives
Amine functionalized boronic acids represent a versatile and powerful class of molecules in medicinal chemistry. Their synthetic accessibility, coupled with their unique ability to engage in reversible covalent interactions, has cemented their role in the development of novel therapeutics and diagnostic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these remarkable compounds. As our understanding of their biological interactions deepens, we can anticipate the emergence of even more innovative applications for amine functionalized boronic acids in the ongoing quest for new medicines.
References
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- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
- Xue, F. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.
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ChemRxiv. (n.d.). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). 8-Step preparation of a resin-bound α-aminoboronic acid for C-terminal SPPS. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]
- National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual.
- PubMed. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
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ResearchGate. (n.d.). Functionalization steps to obtain the glucose sensor. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Duke University. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic acid-modified magnetic materials for antibody purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Retrieved from [Link]
- ResearchGate. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
- National Center for Biotechnology Information. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells.
- Royal Society of Chemistry. (2019).
- ACS Publications. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules.
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
- ACS Publications. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors.
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PNAS. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Retrieved from [Link]
- DORAS. (2018). Novel chemical sensors based on Boronic acids for glucose detection.
- PubMed. (2020). Design and discovery of boronic acid drugs.
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National Center for Biotechnology Information. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Retrieved from [Link]
- PubMed. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors.
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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- National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- ResearchGate. (n.d.).
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National Center for Biotechnology Information. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Retrieved from [Link]
- University of Bath. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam.
-
National Center for Biotechnology Information. (n.d.). Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]
- PubMed. (2023). Surface immobilization strategies for the development of electrochemical nucleic acid sensors.
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National Center for Biotechnology Information. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]
- PubMed. (2022).
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Application Note: A Robust Two-Step, One-Pot Strategy for the Synthesis of Aminomethylbiphenyls from Boronic Acid Precursors
Abstract
This application note details a highly efficient and scalable two-step, one-pot synthetic protocol for the preparation of aminomethylbiphenyls, a privileged scaffold in medicinal chemistry. The methodology leverages the power of the Suzuki-Miyaura cross-coupling reaction to first construct the biphenyl backbone, followed by an in-situ reductive amination to install the aminomethyl functionality. This streamlined approach obviates the need for isolation of the intermediate biphenyl aldehyde, thereby improving overall yield and operational efficiency. Detailed experimental procedures, mechanistic insights, and applications in drug discovery are discussed.
Introduction
Aminomethylbiphenyls are key structural motifs present in a wide array of biologically active compounds and approved pharmaceuticals. Their prevalence stems from the unique conformational properties conferred by the biphenyl scaffold, which allows for precise spatial orientation of substituents to interact with biological targets.[1] The aminomethyl group, in particular, often serves as a critical pharmacophoric element, engaging in hydrogen bonding or salt bridge interactions within protein binding pockets.[2]
Traditional multistep syntheses of these compounds can be cumbersome, often involving protection/deprotection sequences and purification of intermediates.[3] This application note presents a more streamlined and efficient alternative that combines two powerful transformations—the Suzuki-Miyaura coupling and reductive amination—into a single pot, minimizing handling and maximizing yield. This approach is particularly valuable for the rapid generation of compound libraries in a drug discovery setting.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step sequence performed in a single reaction vessel. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of an appropriate aryl halide with a formylphenylboronic acid to generate a biphenylcarboxaldehyde intermediate. Without isolation, the reaction mixture is then subjected to reductive amination conditions, wherein the aldehyde is converted to the desired aminomethylbiphenyl product.
Caption: The two stages of the reductive amination process.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of appropriate purity for the desired application. Anhydrous solvents may be required for optimal results in the Suzuki coupling step.
-
Safety Precaution: Aryl halides, boronic acids, palladium catalysts, and reducing agents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol: One-Pot Synthesis of N-Benzyl-(4'-methyl-[1,1'-biphenyl]-4-yl)methanamine
This protocol provides a representative example of the synthesis of a secondary aminomethylbiphenyl.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Formylphenylboronic acid (1.2 mmol, 180 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Benzylamine (1.5 mmol, 161 mg, 0.16 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 mmol, 424 mg)
-
Dichloromethane (DCM, 5 mL)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, 4-formylphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the 4-bromotoluene is observed.
-
Once the coupling is complete, cool the reaction mixture to room temperature. Do not isolate the intermediate.
Step 2: Reductive Amination 7. To the cooled reaction mixture from Step 1, add dichloromethane (5 mL) followed by benzylamine. 8. Stir the mixture at room temperature for 20-30 minutes. 9. Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur. 10. Stir the reaction at room temperature for 12-18 hours. 11. Monitor the reaction progress by TLC or LC-MS for the formation of the product.
Workup and Purification: 12. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). 13. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 14. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. 15. Concentrate the filtrate under reduced pressure to yield the crude product. 16. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-(4'-methyl-[1,1'-biphenyl]-4-yl)methanamine.
Data and Results
The following table summarizes the typical reaction conditions and outcomes for the synthesis of various aminomethylbiphenyl derivatives using the one-pot protocol.
| Aryl Halide (Ar-X) | Amine (R1R2NH) | Suzuki Catalyst/Ligand | Reducing Agent | Time (h) | Yield (%) |
| 4-Bromoanisole | Morpholine | Pd(OAc)₂ / SPhos | NaBH(OAc)₃ | 16 | 85 |
| 3-Chlorobenzonitrile | Piperidine | Pd₂(dba)₃ / XPhos | NaBH(OAc)₃ | 18 | 78 |
| 1-Bromo-4-fluorobenzene | Ammonia (in MeOH) | Pd(PPh₃)₄ | NaBH₃CN | 24 | 72 |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / SPhos | NaBH(OAc)₃ | 16 | 81 |
Yields are for isolated, purified products.
Applications in Drug Discovery
The aminomethylbiphenyl scaffold is a cornerstone in the design of numerous therapeutic agents due to its ability to present functional groups in a well-defined three-dimensional space, mimicking peptide turns or other important biological recognition motifs.
-
Enzyme Inhibition: Many enzyme inhibitors utilize the biphenyl core to span hydrophobic pockets, while the aminomethyl group provides a key interaction point with the active site.
-
Receptor Antagonism/Agonism: The conformational flexibility of the biphenyl unit allows for the fine-tuning of ligand shape to selectively target specific receptor subtypes.
-
Modulation of Physicochemical Properties: The biphenyl motif can be strategically functionalized to modulate properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug developability.
[4]The described one-pot synthesis provides an efficient route to access a diverse range of these valuable structures, accelerating hit-to-lead and lead optimization campaigns in drug discovery programs.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; Improper base; Low reaction temperature. | Use fresh catalyst; Screen different bases (e.g., Cs₂CO₃, K₃PO₄); Ensure reaction reaches the optimal temperature. |
| Incomplete Reductive Amination | Insufficient reducing agent; Sterically hindered amine/aldehyde. | Add additional reducing agent; Increase reaction time or temperature; Consider a more reactive reducing agent like NaBH₃CN. |
| Formation of Side Products | Homocoupling of boronic acid; Over-reduction of the aldehyde to an alcohol. | Ensure an inert atmosphere for the Suzuki step; Add the reducing agent after imine formation is established. |
| Difficulty in Purification | Co-elution of product with byproducts. | Optimize chromatography conditions (solvent system, gradient); Consider a different purification method (e.g., crystallization, preparative HPLC). |
Conclusion
The two-step, one-pot synthesis of aminomethylbiphenyls from boronic acid precursors represents a significant improvement over traditional, multi-step methods. By combining a robust Suzuki-Miyaura cross-coupling with a mild and efficient reductive amination, this protocol offers high yields, operational simplicity, and broad substrate scope. This methodology is well-suited for the rapid and efficient synthesis of compound libraries for drug discovery and other applications requiring this important structural motif.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Yudin, A. K., et al. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- Gagnon, D., & Drouin, M. (2008). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki–Miyaura Reactions. Synlett, 2008(12), 1833-1837.
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
New Journal of Chemistry. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF. Retrieved from [Link]
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Progress in Medicinal Chemistry (Vol. 56, pp. 1-131). Elsevier.
- Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 4112-4115.
- Cobb, A. J. A., & Whiting, A. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(7), 904-915.
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
- Wang, Q., et al. (2017). One-Pot Multicomponent Synthesis of β-Amino Amides.
-
ResearchGate. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of biomolecular interaction analysis in drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
Stubbs, C. (2025, July 31). Biophysics in Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
- El-Damasy, A. K., et al. (2023). Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Medicinal Chemistry, 15(21), 1845-1863.
-
ResearchGate. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]
- Braga, A. L., et al. (2004). 'One-Pot' Synthesis of Chiral N-Protected α-Amino Acid-Derived 1,2,4-Oxadiazoles. Synthesis, 2004(10), 1589-1594.
-
Drug Discovery & Development. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
-
MDPI. (2022, June 2). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Retrieved from [Link]
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Application Notes & Protocols: Strategic Incorporation of (2-(Aminomethyl)phenyl)boronic Acid into Peptides for Advanced Molecular Recognition
Abstract
The integration of non-native functional groups into peptides is a cornerstone of modern chemical biology and drug discovery, enabling the development of sophisticated probes, targeted therapeutics, and novel biomaterials. Boronic acids, in particular, have emerged as exceptionally versatile moieties due to their unique ability to form reversible covalent bonds with diols—a feature prevalent in biological sugars—and to interact with key active site residues in enzymes.[1][2] This application note provides a comprehensive guide to the strategic incorporation of the (2-(Aminomethyl)phenyl)boronic acid (AmPBA) moiety into synthetic peptides. The key structural feature of AmPBA is the ortho-aminomethyl group, which facilitates an intramolecular dative B-N bond; this coordination lowers the pKa of the boronic acid, allowing it to bind effectively to saccharides under neutral physiological conditions.[3][4]
Rather than employing a custom, multi-step synthesis of a dedicated AmPBA-containing amino acid for solid-phase peptide synthesis (SPPS), we present a more efficient and practical post-synthetic modification strategy. This guide details the synthesis of a peptide containing a secondary amine handle, followed by a robust solution-phase alkylation protocol to install the AmPBA functional group. Detailed, field-tested protocols, mechanistic insights, and characterization methods are provided for researchers, scientists, and drug development professionals aiming to leverage the unique properties of AmPBA in their work.
Part 1: Principle of the Method & Strategic Rationale
The direct incorporation of complex functional groups during standard Fmoc-based SPPS often requires non-commercially available, custom-synthesized amino acid building blocks.[3][5] Such an approach can be time-consuming and costly. A more elegant and flexible strategy involves the post-synthetic modification of a peptide chain that has been synthesized with a uniquely reactive chemical handle.
Our methodology is centered on this principle and involves two core stages:
-
Synthesis of a Precursor Peptide: A peptide is synthesized using standard SPPS protocols, incorporating an amino acid that contains a side-chain secondary amine. Nε-methyl-L-lysine is an ideal candidate as it is commercially available and its secondary amine is sufficiently nucleophilic for subsequent modification while preventing the potential for over-alkylation that a primary amine would present.
-
Post-Synthetic Alkylation: The purified precursor peptide is reacted in solution with an alkylating agent, o-(bromomethyl)phenylboronic acid. This reaction selectively targets the secondary amine on the lysine side chain, forming a stable tertiary amine and covalently attaching the desired (2-(aminomethyl)phenyl)boronic acid moiety.
This approach offers significant advantages:
-
Efficiency: It leverages well-established and reliable SPPS chemistry with commercially available reagents.
-
Flexibility: The same precursor peptide can be reacted with various modifying agents, not just the boronic acid precursor, allowing for rapid library generation.
-
Specificity: The use of a secondary amine as the reactive handle ensures mono-alkylation and a homogenous final product.[3][6]
The overall workflow is depicted below.
Caption: Figure 1. Overall workflow for peptide functionalization.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of Precursor Peptide with Nε-Methyl-Lysine
This protocol describes the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Lys(Me)-NH₂) using manual Fmoc-SPPS.
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-amino acids | Standard side-chain protection (e.g., Tyr(tBu), Lys(Me, Boc)) |
| Coupling Reagents | HBTU, HOBt |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Deprotection Solution | 20% (v/v) Piperidine in DMF |
| Solvents | DMF, DCM (Peptide synthesis grade) |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |
| SPPS Reaction Vessel | Fritted glass vessel with stopcock |
| Mechanical Shaker | For agitation during reactions |
| RP-HPLC System | Preparative and analytical C18 columns |
| Lyophilizer | For sample drying |
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin (~0.05 mmol) in DMF for 30 minutes in the reaction vessel.
-
Fmoc-Lys(Me, Boc) Coupling:
-
Pre-activate Fmoc-Nε-methyl-L-lysine(Boc) (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and agitate for 2 minutes.
-
Add the activation mixture to the drained resin. Agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Repeat with a fresh portion of deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Iterative Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Phe, Gly, Gly, Tyr) in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Add 2 mL of cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification & Characterization:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using preparative RP-HPLC with a standard water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the mass of the purified peptide fractions via ESI-MS.
-
Lyophilize the pure fractions to obtain the precursor peptide as a white powder.
-
Protocol 2.2: Solution-Phase Functionalization with AmPBA Moiety
This protocol details the alkylation of the precursor peptide's secondary amine with o-(bromomethyl)phenylboronic acid.
Scientist's Note: The target molecule, (2-(Aminomethyl)phenyl)boronic acid hydrochloride, contains a primary amine and is not suitable for this alkylation scheme. We use o-(bromomethyl)phenylboronic acid as the alkylating agent, which, upon reaction with the Nε-methyl-lysine side chain, generates the desired final (2-(aminomethyl)phenyl)boronic acid structure integrated into the peptide.
Caption: Figure 2. Alkylation reaction scheme.
Procedure:
-
Reagent Preparation:
-
Dissolve the purified precursor peptide (1 eq., e.g., 5 mg) in a minimal volume of DMF (e.g., 200 µL).
-
In a separate vial, dissolve o-(bromomethyl)phenylboronic acid (5 eq.) in DMF.
-
-
Reaction Setup:
-
To the peptide solution, add DIPEA (10 eq.) to basify the amine groups.
-
Add the solution of o-(bromomethyl)phenylboronic acid to the peptide solution.
-
Vortex briefly and allow the reaction to proceed at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking a small aliquot (e.g., 2 µL), diluting it, and analyzing via LC-MS.
-
Look for the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the product (Starting Mass + 134.9 Da).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the reaction mixture with 1 mL of 10% acetonitrile in water (with 0.1% TFA).
-
Purify the product using the same RP-HPLC method as for the precursor peptide. The product will typically be more hydrophobic and have a longer retention time.
-
-
Final Product Characterization:
-
Collect the pure fractions and confirm the final product identity and purity by analytical LC-MS.
-
Lyophilize the pure fractions to yield the final AmPBA-functionalized peptide as a white, fluffy powder.
-
Expected Mass Spectrometry Results
| Compound | Sequence | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Precursor Peptide | Tyr-Gly-Gly-Phe-Lys(Me)-NH₂ | 612.32 |
| AmPBA-Peptide | Tyr-Gly-Gly-Phe-Lys(Me, CH₂-Ph-B(OH)₂)-NH₂ | 747.38 |
Part 3: Applications & Future Directions
The primary utility of incorporating an AmPBA moiety is to create peptides capable of recognizing and binding saccharides at physiological pH.[3] This opens up numerous applications:
-
Saccharide Sensing: The functionalized peptide can be used as a recognition element in biosensors for specific sugars. For instance, binding can be transduced into a fluorescent signal by using reporter dyes like Alizarin Red S (ARS), which are displaced from the boronic acid upon saccharide binding.
-
Targeted Drug Delivery: Peptides can be designed to target specific cell surface glycans that are overexpressed in diseases like cancer, potentially serving as targeted delivery vectors.
-
Enzyme Inhibition: While not the primary focus of this modification, the boronic acid can still act as a warhead to inhibit serine proteases by forming a reversible covalent bond with the active site serine.[2][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | Insufficient base; Incomplete dissolution of reagents; Deactivated alkylating agent. | Ensure complete dissolution before mixing. Add fresh DIPEA. Use a fresh bottle of o-(bromomethyl)phenylboronic acid. |
| Multiple Product Peaks | Side reactions on other nucleophilic residues (e.g., Tyr, N-terminus). | Ensure sufficient DIPEA is used to deprotonate the target secondary amine preferentially. Lower the equivalents of the alkylating agent. |
| No Reaction | Incorrect peptide precursor (no secondary amine); pH is too low. | Verify the mass of the starting material. Ensure adequate base was added to drive the reaction. |
References
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Lei, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
-
Lei, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. ResearchGate. [Link]
-
Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. ResearchGate. [Link]
-
Nitsche, C. (2020). Strategies for the synthesis of peptide-boronic acids. ResearchGate. [Link]
-
Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health (NIH). [Link]
-
Bull, S. D., et al. (2013). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]
-
Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry (RSC Publishing). [Link]
-
Wang, J., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews (RSC Publishing). [Link]
-
Gao, J., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC - NIH. [Link]
-
Vasta, J. D., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
Bull, S. D., et al. (2013). Molecular recognition with boronic acids—applications in chemical biology. ResearchGate. [Link]
-
Liu, W., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Vasta, J. D., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
Raines, R. T. (2020). One-Step Protein-Polymer Conjugates from Boronic-Acid-Functionalized Polymers. Bioconjugate Chemistry. [Link]
-
Unverzagt, C. (2018). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA. [Link]
-
Kubota, R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Lei, Y., et al. (2021). Structures of the five peptide boronic acids binding to a penicillin-binding protein. ResearchGate. [Link]
-
Molander, G. A. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Research. [Link]
-
Vasta, J. D., et al. (2018). Modification of peptides 2–5 with boronic acids 1a and 1b. ResearchGate. [Link]
-
Shimada, N. (2024). Nihon University unveils commercially available boronic acid as a catalyst for peptide synthesis. Science Japan. [Link]
-
Muttenthaler, M., et al. (2010). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-(Aminomethyl)phenyl)boronic acid hydrochloride
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (2-(Aminomethyl)phenyl)boronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this unique building block. Here, we move beyond generic protocols to address the mechanistic nuances and provide field-tested solutions to enhance reaction yield and purity.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction has failed entirely. What are the most common reasons when using this compound?
A1: Low or no yield with this substrate is a frequent issue, often stemming from its unique structure as a hydrochloride salt with a potentially coordinating aminomethyl group. The root cause typically lies in one of three areas: insufficient base, catalyst inhibition, or suboptimal reaction conditions.
1. The Critical Role of the Base: The most common oversight is underestimating the amount and type of base required. Unlike a standard boronic acid, this reagent requires the base to perform two distinct jobs.
-
Neutralization: The first equivalent of base is consumed to neutralize the hydrochloride salt, freeing the aminomethyl group.
-
Activation: Subsequent equivalents of base are required to activate the boronic acid, converting it into the more nucleophilic boronate species (Ar-B(OH)₃⁻), which is the active participant in the transmetalation step of the catalytic cycle.[1][2]
An insufficient amount of base will result in incomplete formation of the active boronate, stalling the catalytic cycle and leading to poor yields.[3][4]
dot
Caption: Dual role of the base for the hydrochloride salt.
2. Catalyst Choice and Potential Inhibition: The ortho-aminomethyl group is a Lewis base and can coordinate to the palladium center. This unwanted binding can sequester the active catalyst, leading to low turnover and poor yields.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the amine functionality.[5]
3. General Reaction Parameters: Even with the correct base and catalyst system, fundamental parameters must be optimized.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃ (3-4 equivalents) | Strong, non-nucleophilic bases that effectively promote boronate formation without degrading the substrate. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | A biphasic system helps to dissolve both the organic and inorganic reagents, facilitating the reaction. |
| Catalyst | Pd₂(dba)₃ with SPhos/XPhos, or PEPPSI-type precatalysts.[5][6] | Provides a highly active and stable Pd(0) source resistant to amine coordination. |
| Temperature | 60-110 °C | Temperature should be optimized; start around 80-90 °C. Higher temperatures can sometimes promote side reactions.[7][8] |
Q2: I'm observing a significant amount of a biphenyl byproduct derived from my aryl halide (Ar-Ar) and another from the boronic acid (Ar'-Ar'). What is happening?
A2: You are observing homocoupling products. This is a common side reaction in Suzuki couplings and can arise from two different pathways.
-
Boronic Acid Homocoupling: This is often caused by the presence of molecular oxygen in the reaction mixture.[9] Oxygen can participate in an oxidative cycle with the palladium catalyst that leads to the coupling of two boronic acid molecules.
-
Solution: Ensure the reaction is thoroughly degassed. Use a "freeze-pump-thaw" cycle (3 repetitions is standard) for best results, or vigorously bubble an inert gas (Argon or Nitrogen) through your solvent mixture for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Aryl Halide Homocoupling: This can sometimes occur, especially with very reactive aryl halides (e.g., iodides) at high temperatures or high catalyst loadings.
Q3: My desired product is formed, but it's contaminated with a significant amount of toluene (if starting with (2-(aminomethyl)phenyl)boronic acid). What is this side product?
A3: This is the result of protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] This process is particularly relevant for electron-deficient or sterically hindered boronic acids and can be catalyzed by aqueous acidic or basic conditions, especially at elevated temperatures.[10]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: If possible, screen milder bases like KF or K₂CO₃, although you must still ensure you use enough to overcome the hydrochloride.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Boronic Esters: While your starting material is the boronic acid, converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from protodeboronation.[10][11] The active boronic acid is then slowly released under the reaction conditions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction?
A1: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronate (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This is the key C-C bond-forming step in the cycle.
-
Reductive Elimination: The two organic groups (Ar and Ar') are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
dot
Caption: The Suzuki-Miyaura catalytic cycle.
Q2: How should I handle and store this compound?
A2: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.[14] It is a skin and eye irritant and may cause respiratory irritation; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Q3: What is a reliable starting protocol for a small-scale test reaction?
A3: This protocol provides a robust starting point for optimization.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 eq).
-
Seal the vial with a septum.
-
-
Degassing:
-
Evacuate the vial and backfill with argon or nitrogen. Repeat this process three times.
-
Through the septum, add the degassed solvent system (e.g., 3 mL of 1,4-dioxane and 0.75 mL of water).
-
Bubble argon through the stirred suspension for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.012 mmol, 2.4 mol%) in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath at 90 °C.
-
Stir vigorously for the designated time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Suzuki reaction - Wikipedia.Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Optimizing Suzuki Coupling Reactions - CovaSyn.CovaSyn.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 2-(Aminomethyl)
- Merits of the Suzuki Coupling Reaction - BYJU'S.BYJU'S.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling.
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- (2-(Aminomethyl)phenyl)boronic acid - BLD Pharm.BLD Pharm.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman Institute of Technology.
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2025).
- Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
- (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride.Sigma-Aldrich.
- This compound - Crysdot LLC.Crysdot LLC.
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.Benchchem.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction. (2018). Beilstein Journal of Organic Chemistry.
- Suzuki cross-coupling reaction - YouTube. (2020). YouTube.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1.Journal of Nanostructures.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.NIH Public Access.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025).
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids.Royal Society of Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. echemi.com [echemi.com]
Introduction: Navigating the Nuances of (2-(Aminomethyl)phenyl)boronic acid hydrochloride in Suzuki-Miyaura Couplings
An exceptional guide for optimizing Suzuki-Miyaura couplings with (2-(Aminomethyl)phenyl)boronic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. This technical support center offers in-depth troubleshooting, FAQs, and detailed protocols to navigate the complexities of this versatile building block.
This compound is a valuable bifunctional building block, enabling the introduction of a primary amine and a boronic acid moiety in a single step. However, its unique structure presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of a primary amine in the ortho position can lead to catalyst inhibition through coordination with the palladium center. Furthermore, the boronic acid is supplied as a hydrochloride salt, necessitating careful consideration of the base type and stoichiometry. This guide provides a comprehensive framework for troubleshooting and optimizing these couplings, ensuring successful and reproducible outcomes.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows low conversion or has stalled completely. What are the primary causes?
A1: Low or no conversion is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivation: The primary amine of the boronic acid can coordinate to the palladium center, leading to an inactive or less active catalyst.
-
Solution: Consider using a higher catalyst loading (2-5 mol %). The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)3), can often overcome this inhibition by favoring the desired catalytic cycle over catalyst sequestration.[1][2]
-
-
Insufficient Base: This boronic acid is a hydrochloride salt. The base must first neutralize the ammonium salt before it can participate in the catalytic cycle by activating the boronic acid.
-
Solution: A minimum of 3 equivalents of base is recommended: one equivalent to neutralize the HCl salt and two equivalents for the catalytic cycle. Ensure the base is of high quality, dry, and finely powdered for optimal reactivity, especially in anhydrous conditions.[2]
-
-
Oxygen Contamination: Oxygen can degrade the Pd(0) active catalyst and promote the unwanted homocoupling of the boronic acid.[2]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). The reaction should be set up and run under a strictly inert atmosphere.
-
-
Reagent Purity: The purity of the boronic acid and the coupling partner is critical. Boronic acids can degrade over time.
-
Solution: Use freshly purchased reagents whenever possible. If degradation is suspected, the boronic acid can be converted to its more stable diethanolamine adduct (see Protocol 2).
-
Below is a workflow to diagnose a stalled reaction:
Caption: A troubleshooting workflow for stalled Suzuki couplings.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with electron-rich or sensitive boronic acids.[2][3]
-
Base Selection: Strong bases in aqueous media can accelerate protodeboronation.
-
Solvent System: Water is the primary proton source for this side reaction.
-
Solution: Minimize or eliminate water from the reaction. Running the reaction under anhydrous conditions in solvents like dioxane, THF, or toluene can significantly reduce protodeboronation.[2] If a co-solvent is needed for solubility, consider using a polar aprotic solvent like DMF, but be aware that solvent choice can be complex and may require screening.[5]
-
-
Boronic Acid Stability: The inherent stability of the boronic acid plays a role.
Q3: My reaction works, but the yields are inconsistent. What can I do to improve reproducibility?
A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Stirring Rate: In biphasic solvent systems (e.g., Toluene/H2O), the reaction is dependent on the interfacial area between the two phases.
-
Solution: Ensure vigorous and consistent stirring for all reactions. A magnetic stir bar that provides efficient mixing is crucial.
-
-
Reagent Quality: As mentioned, the quality of the boronic acid and the base is paramount.
-
Solution: Use a single, high-purity batch of reagents for a series of experiments. If using K3PO4, which can be hygroscopic, ensure it is freshly opened or has been dried in an oven.
-
-
Temperature Control: Suzuki couplings can be sensitive to temperature fluctuations.
-
Solution: Use a temperature-controlled heating mantle or oil bath to ensure a consistent reaction temperature.
-
Frequently Asked Questions (FAQs)
What is the role of the base in this reaction?
The base plays three critical roles in the Suzuki-Miyaura coupling:
-
Neutralization: For this compound, the first equivalent of base neutralizes the HCl salt to free the amine.
-
Boronate Formation: The base activates the boronic acid (R-B(OH)2) to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This step is essential for transmetalation.[4][8]
-
Catalyst Regeneration: The base facilitates the regeneration of the active palladium catalyst.
What are the best starting conditions for screening?
A robust starting point for optimization is crucial. The following table outlines a reliable set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol %) | Air-stable, highly active precatalyst suitable for challenging substrates.[2] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion. |
| Base | K3PO4 (3.0 equivalents) | A strong, reliable base that is effective in many Suzuki couplings. |
| Solvent System | Dioxane/H2O (10:1) | A versatile solvent system that balances solubility of organic and inorganic reagents.[8] |
| Temperature | 80 - 100 °C | A common temperature range that provides sufficient thermal energy for most couplings. |
Why is the aminomethyl group a potential problem?
Primary amines can act as ligands and coordinate to the palladium catalyst. This can form a stable, off-cycle complex that effectively removes the catalyst from the reaction, preventing it from participating in the desired cross-coupling. Using bulky ligands helps to disfavor this coordination.
Caption: Suzuki-Miyaura cycle with potential catalyst inhibition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K3PO4 (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Diethanolamine Adduct for Improved Stability
If protodeboronation or reagent instability is a concern, converting the boronic acid to its diethanolamine adduct is a highly effective strategy.[6]
-
Dissolution: In a vial with a stir bar, suspend the this compound (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Base Addition: Add a solid base like NaHCO3 (1.1 equiv) and stir for 10 minutes to neutralize the HCl salt.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. This may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions (as per Protocol 1), often providing more consistent results.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(34), 5975-5978. [Link]
-
Książek, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]
-
Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Case of Protodeboronation in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3536-3537. [Link]
-
ResearchGate. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5879–5883. [Link]
-
Vilas-Boas, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Wang, B., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(23), 5912–5917. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Reactions with Amine-Containing Boronic Acids
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the most powerful yet nuanced transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling involving amine-containing boronic acids. These substrates are invaluable in medicinal chemistry but present unique challenges. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during these reactions.
Q1: My Suzuki coupling reaction has a low or non-existent yield. What are the first parameters I should investigate?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient path to a solution.
-
Catalyst Activity: The active catalyst is a Palladium(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Some catalyst systems are air-sensitive. Ensure you are using a fresh, active catalyst source. For improved reliability, consider using modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G2), which are designed for consistent activation and high reactivity.[1][2]
-
Oxygen Contamination: Oxygen is a notorious culprit for low yields. It can lead to the oxidative homocoupling of your boronic acid and the decomposition of the Pd(0) catalyst.[1][3] It is critical to ensure your reaction solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a strictly inert atmosphere.
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly if they are prone to protodeboronation or trimerization to form boroxines.[1] Verify the purity of both your aryl halide and boronic acid. If degradation is suspected, consider using a freshly prepared sample or a more stable derivative like a boronate ester or a diethanolamine adduct.[4]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success. The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[5][6] However, an overly strong base in a protic solvent can accelerate decomposition pathways. Ensure your base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[1]
Q2: I'm observing significant protodeboronation of my amine-containing boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and frustrating side reaction.[7] It is particularly prevalent with electron-rich or heteroaromatic boronic acids, as the protonolysis of the C-B bond is more facile.
Here are strategies to minimize it:
-
Use a Milder Base: Strong bases (like NaOH, KOH) in the presence of water (the proton source) can significantly accelerate protodeboronation. Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can often suppress this pathway.[1]
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a rigorously anhydrous solvent system (e.g., dry THF, Dioxane, or Toluene) can dramatically reduce protodeboronation.[1]
-
Employ a Boronic Acid Surrogate: Using a more stable derivative of the boronic acid is a highly effective strategy.
-
Boronate Esters (e.g., pinacol esters): These are generally more stable towards protodeboronation.
-
Organotrifluoroborates (R-BF₃K): These salts exhibit excellent stability and often provide a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[5][7]
-
MIDA Boronates: These are exceptionally stable and are often used in iterative cross-coupling sequences.[7]
-
Q3: My reaction is producing a significant amount of boronic acid homocoupling product (R-B(OH)₂ → R-R). What causes this and how can it be prevented?
A3: The formation of a biaryl product derived from the dimerization of your boronic acid is known as homocoupling. This side reaction is typically promoted by two factors:
-
Presence of Oxygen: As mentioned in Q1, dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Excess Palladium(II): A high concentration of Pd(II) species in the reaction, particularly before the catalytic cycle is fully established, can mediate this undesired coupling.[3]
Solutions:
-
Rigorous Degassing: This is the most critical step. Sparge your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use of a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[3]
-
Controlled Catalyst Addition: Adding the palladium catalyst last to the heated, inerted mixture of substrates and base can help ensure the catalytic cycle initiates rapidly, keeping the concentration of off-cycle Pd(II) species low.
In-Depth Troubleshooting and Mechanistic Considerations
This section explores more complex issues related to the unique properties of amine-containing substrates.
Q4: My reaction is sluggish or fails completely when using an unprotected ortho-aminophenylboronic acid. What is the underlying issue?
A4: The amine functionality, especially when positioned ortho to the boronic acid, can act as a potent inhibitor of the palladium catalyst. The Lewis basic nitrogen can chelate to the palladium center, forming a stable, catalytically inactive palladacycle. This coordination occupies sites on the metal that are necessary for the oxidative addition or transmetalation steps of the catalytic cycle, effectively poisoning your catalyst.[8][9]
Troubleshooting Strategies:
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often the most effective solution. The steric bulk of these ligands can disfavor the formation of the inhibitory amine-palladium chelate, allowing the desired catalytic cycle to proceed.[9][10]
-
Protect the Amine: While less atom-economical, temporarily protecting the amine group (e.g., as a Boc-carbamate) will remove its ability to coordinate to the palladium. This is a robust, albeit longer, solution.
-
Specialized Catalysts: Some modern palladium precatalysts have been specifically designed to overcome challenges with coordinating functional groups. For instance, CataXCium A Pd G3 has shown unique efficacy in couplings with unprotected ortho-bromoanilines.[11][12]
The following diagram illustrates the fundamental steps of the Suzuki reaction. Understanding this cycle is key to diagnosing issues.
Caption: Decision tree for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Amine-Containing Boronic Acid
This protocol uses a modern, air-stable precatalyst for robustness and broad substrate scope.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine-containing boronic acid (or boronate ester, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). [1]2. Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%). [1]4. Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or dry THF) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stabilizing a Boronic Acid with Diethanolamine
If your boronic acid is unstable, converting it to an air-stable, crystalline diethanolamine adduct is a simple and effective solution. [4]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form, sometimes after the initial solid completely dissolves. [4]4. Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can be used directly in Suzuki coupling reactions, where the protic solvent or aqueous base will hydrolyze it in situ to release the active boronic acid.
Summary of Recommended Conditions
| Challenge Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Key Consideration |
| Standard Amine Substrate | Pd(PPh₃)₄, XPhos Pd G3 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Ensure proper degassing to prevent side reactions. |
| Protodeboronation-Prone | Buchwald Precatalysts | KF, K₂CO₃ (milder) | Anhydrous THF, Dioxane | Use a boronate ester or trifluoroborate surrogate if possible. [7] |
| ortho-Amine Chelation | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Anhydrous Toluene, CPME | Bulky ligands are critical to prevent catalyst inhibition. [9] |
| Unreactive Aryl Chloride | XPhos Pd G4, SPhos Pd G3 | K₃PO₄, Cs₂CO₃ | t-BuOH, Dioxane | Higher temperatures and stronger bases are generally required. [10] |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
León, T., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
León, T., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. National Institutes of Health (PMC). [Link]
-
Byrne, D. P., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Kubota, K., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Vasquez-Cofre, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Gierlich, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Vasquez-Cofre, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Vasquez-Cofre, J., et al. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link]
-
Kelly, R. A., et al. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
-
Hie, L., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Effect of temperature on (2-(Aminomethyl)phenyl)boronic acid hydrochloride stability
Topic: Effect of Temperature on (2-(Aminomethyl)phenyl)boronic acid hydrochloride Stability
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal stability of this compound. It offers practical FAQs, in-depth troubleshooting for common experimental issues, and validated protocols to ensure the integrity and consistent performance of this reagent in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: To maximize shelf-life and ensure chemical integrity, the compound should be stored in a cool, dry environment under an inert atmosphere.[1]
-
Temperature: Refrigeration at 2-8 °C is highly recommended.[1] For long-term storage, freezing at -20 °C can provide additional protection.[1]
-
Atmosphere: Store under an inert gas like argon or nitrogen.[1][2] While many boronic acids are stable in air for short periods, some can undergo autoxidation, and an inert atmosphere minimizes this risk.[3][4]
-
Container: Keep the container tightly sealed to protect against moisture, as the compound is hygroscopic (attracts water from the air).[5][6][7]
Q2: How does elevated temperature affect the physical and chemical nature of the solid compound?
A2: Elevated temperatures can induce two primary changes. First, high heat accelerates moisture absorption, which can lead to caking or clumping of the white, crystalline solid.[5] Second, and more significantly, thermal energy can drive the dehydration of the boronic acid, causing molecules to reversibly trimerize into a cyclic anhydride known as a boroxine.[8][9][10] While this transformation is often inconsequential for subsequent reactions like Suzuki-Miyaura coupling, it can complicate analysis and quantification.[3] At much higher temperatures, irreversible thermal decomposition will occur, releasing hazardous gases.[2][11]
Q3: What are the primary thermal degradation pathways I should be aware of?
A3: The two most relevant degradation pathways initiated or accelerated by temperature are:
-
Dehydration to Boroxine: This is a reversible condensation reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[8][10] This process is driven by heat and can be reversed by the presence of water.
-
Oxidative C-B Bond Cleavage: The carbon-boron bond can be susceptible to cleavage, particularly under oxidative conditions which may be promoted by heat.[12] For arylboronic acids, this can result in the formation of the corresponding phenol—in this case, 2-(aminomethyl)phenol.[13]
Q4: Is this compound stable in solution, and how does temperature play a role?
A4: Solution stability is highly dependent on the solvent, pH, and temperature. Boronic acids are generally less stable in solution than in their solid state. In aqueous solutions, an equilibrium exists between the boronic acid and the anionic tetrahedral boronate form; the position of this equilibrium is pH-dependent.[14] Elevated temperatures in solution can accelerate degradation pathways like protodeboronation (loss of the boronic acid group) or oxidation. For reactions, it is best practice to prepare solutions fresh and avoid prolonged storage or heating unless required by the specific protocol.
Part 2: Troubleshooting Guide for Experimental Applications
This section addresses specific issues you may encounter during your experiments and provides a logical workflow to diagnose the root cause.
Issue: Inconsistent Yields or Failure in Suzuki-Miyaura Cross-Coupling Reactions
You observe variable yields, low conversion, or complete reaction failure when using this compound as a coupling partner.
-
Possible Cause 1: Degradation of Starting Material. The most common cause is the degradation of the boronic acid before its addition to the reaction. This can result from improper storage (exposure to heat, moisture, or air) or using an old batch of the reagent.[1][3]
-
Possible Cause 2: Formation of Boroxine. While often competent in cross-coupling, the formation of the boroxine anhydride alters the molecular weight and may affect stoichiometry if you are measuring by mass without accounting for the water loss.[3]
-
Possible Cause 3: Instability under Reaction Conditions. While generally stable, prolonged exposure to high temperatures under certain basic or oxidative conditions within the reaction mixture can lead to degradation before catalytic turnover occurs.
The following workflow provides a step-by-step process to identify the source of the issue.
Issue: Appearance of Unknown Impurities in Analytical Runs (HPLC, LC-MS)
You observe unexpected peaks when analyzing your starting material or reaction mixture.
-
Possible Cause 1: On-Column Hydrolysis. Boronate esters, which can be formed from boronic acids, are known to be unstable on traditional reversed-phase HPLC columns, hydrolyzing back to the boronic acid during the analytical run.[15][16] While you are starting with the acid, interactions with the stationary phase can still cause peak shape issues or artifacts.
-
Possible Cause 2: Boroxine Peak. The boroxine trimer has a different polarity and a much larger mass than the monomeric boronic acid. It may appear as a separate, often broader, peak in your chromatogram.
-
Recommended Analytical Approach: If you suspect analytical artifacts, consider specialized techniques designed for boronic acids. Non-aqueous capillary electrophoresis (NACE) and Hydrophilic Interaction Liquid Chromatography (HILIC) have been shown to be effective for analyzing these labile compounds without inducing degradation.[17][18]
Part 3: In-Depth Technical Data & Protocols
This section provides detailed information on decomposition mechanisms and a practical protocol for thermal analysis.
3.1. Speculative Thermal Decomposition Pathways
In the absence of specific literature on the thermal decomposition of this compound, pathways can be postulated based on the known chemistry of boronic acids and aromatic compounds.[19] The diagram below illustrates the most likely initial transformations upon heating.
3.2. Summary of Temperature Effects on Stability
The following table summarizes the recommended temperature ranges for storage and handling and the potential consequences of deviation.
| Temperature Range | Condition | Potential Effect on Stability | Recommendation |
| -20 °C to -10 °C | Freezer | Optimal for long-term storage (>1 year). | Ideal for long-term archiving. |
| 2 °C to 8 °C | Refrigerator | Excellent for routine and medium-term storage.[1] | Recommended for all working stock. |
| 15 °C to 25 °C | Room Temp | Acceptable for short periods (hours to days). Risk of hygroscopicity and slow boroxine formation increases.[5] | Avoid prolonged storage at room temperature. Keep tightly sealed. |
| > 40 °C | Elevated Temp | Significant acceleration of dehydration to boroxine. Increased risk of oxidative degradation.[5][7] | Avoid exposure to heat sources. Use care in reactions requiring elevated temperatures. |
| > 200 °C | High Temp | Onset of irreversible thermal decomposition, releasing hazardous gases.[2][11] | Confine to controlled thermal analysis instrumentation (TGA/DSC). |
3.3. Experimental Protocol: Thermal Stability Analysis by TGA/DSC
This protocol provides a self-validating method to assess the thermal stability of your specific batch of this compound.
-
Objective: To determine the onset of thermal decomposition and identify thermal events such as melting and dehydration.
-
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Materials:
-
This compound sample
-
TGA pans (aluminum or platinum)
-
DSC pans (hermetically sealed aluminum)
-
High-purity nitrogen gas (for inert atmosphere)
-
-
Sample Preparation:
-
In a controlled environment (e.g., a glovebox with low humidity), accurately weigh 3-5 mg of the compound into the appropriate TGA or DSC pan.
-
For DSC, hermetically seal the pan to contain any evolved gases during initial thermal events.
-
-
Instrument Setup & TGA Analysis:
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record mass loss as a function of temperature.
-
-
Instrument Setup & DSC Analysis:
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a point just beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record heat flow as a function of temperature.
-
-
Data Analysis & Interpretation:
-
TGA Thermogram: Analyze the curve for mass loss steps. A mass loss corresponding to water may be observed, indicating dehydration to boroxine. A significant, sharp mass loss at higher temperatures indicates the onset of thermal decomposition.
-
DSC Thermogram: Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which typically indicate decomposition events. Correlate these peaks with the mass loss events observed in the TGA data.
-
References
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- D. G. Hall (Ed.). (2011).
-
C&EN. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. [Link]
-
Gonzalez, J. E., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(1), 131-136. [Link]
-
Beardsley, D. A., & K. A. K. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 84(3), 322-328. [Link]
-
Kushwah, B. S., et al. (2022). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development, 26(5), 1515-1523. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. [Link]
-
L. Wang, et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organic Chemistry, 84(10), 6334-6342. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
Capot Chemical. (2018). MSDS of 2-Aminophenylboronic acid hydrochloride. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1749-1763. [Link]
-
ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]
-
Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1255. [Link]
-
PubChem. (n.d.). [2-(Aminomethyl)phenyl]boronic acid. [Link]
-
MDPI. (2022). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of ammonia–borane under pressures up to 600 bar. [Link]
-
ResearchGate. (n.d.). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. [Link]
-
National Library of Medicine. (2021). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. [Link]
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- 2. fishersci.com [fishersci.com]
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- 5. laballey.com [laballey.com]
- 6. echemi.com [echemi.com]
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- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
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- 18. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with (2-(Aminomethyl)phenyl)boronic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling (2-(Aminomethyl)phenyl)boronic acid hydrochloride in catalytic reactions, particularly Palladium-catalyzed Suzuki-Miyaura cross-coupling. This document provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and provide the causal reasoning necessary to diagnose and solve complex experimental challenges.
Introduction: The Dual Nature of (2-(Aminomethyl)phenyl)boronic acid
(2-(Aminomethyl)phenyl)boronic acid is a valuable building block, offering a primary amine for subsequent functionalization and a boronic acid for C-C bond formation. However, this bifunctionality is the primary source of experimental difficulty. The aminomethyl group, once deprotonated, can act as a potent ligand, leading to catalyst poisoning and deactivation. This guide will equip you with the knowledge to mitigate these effects and achieve successful couplings.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What is the most likely cause?
A1: The most common culprit is catalyst deactivation caused by the free amine on the boronic acid. The hydrochloride salt requires at least one equivalent of base for neutralization. Once deprotonated, the resulting primary amine can coordinate strongly to the palladium center. This coordination can displace essential phosphine ligands or form a stable, inactive palladacycle, effectively removing the catalyst from the active catalytic cycle.[1] This process is a form of catalyst poisoning.[2]
Q2: My reaction mixture turns black and the starting material is no longer being consumed. What has happened?
A2: A black precipitate is almost always indicative of the formation of palladium black.[3] This is finely divided, aggregated, and catalytically inactive Pd(0) metal. It forms when the ligand sphere around individual Pd(0) atoms is compromised, allowing them to agglomerate.[4] The coordination of the aminomethyl group can strip the stabilizing phosphine ligands from the palladium, leading to this irreversible deactivation pathway.
Q3: I'm observing a significant amount of benzene-like byproduct, where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction?
A3: This is a classic side reaction known as protodeboronation.[5] It is the cleavage of the C–B bond and its replacement with a C–H bond from a proton source, which is often water in the solvent system.[5] This side reaction is frequently accelerated by strong bases and can be a significant issue with boronic acids that are unstable under the reaction conditions.[5][6]
Q4: Do I need to add extra base to account for the hydrochloride salt?
A4: Yes, this is a critical and often overlooked point. You need at least one equivalent of base to neutralize the hydrochloride and free the amine. Additional base (typically 2-3 equivalents in total) is then required to facilitate the catalytic cycle, specifically the formation of the reactive boronate species for transmetalation. Failure to add sufficient base will result in an acidic reaction mixture where the catalytic cycle cannot proceed efficiently.
Section 2: The Mechanism of Amine-Mediated Catalyst Deactivation
Understanding the "why" is crucial for effective troubleshooting. The primary deactivation pathway involves the formation of an off-cycle, stable palladium-amine complex. The aminomethyl group, being ortho to the boronic acid, is perfectly positioned to form a five-membered chelate ring with the palladium center after oxidative addition. This chelate is often highly stable and catalytically inactive, effectively sequestering the palladium.
Caption: Proposed mechanism for catalyst deactivation.
Section 3: Troubleshooting Guide & Mitigation Strategies
A systematic approach is key to solving reaction failures. This workflow provides a logical sequence of steps to diagnose and correct issues.
Caption: Systematic troubleshooting workflow.
Strategy 1: Ligand and Base Optimization
The interplay between the base, ligand, and solvent is critical. The goal is to find a condition that promotes the desired reaction while suppressing the deactivation pathway.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Option 1: Aggressive | Option 2: Balanced | Option 3: Mild / Anhydrous | Rationale & Causality |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃ | KF, Finely ground K₃PO₄[7] | Stronger bases can accelerate both the catalytic cycle and protodeboronation. A milder base may slow the reaction but will suppress the C-B bond cleavage.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | THF/H₂O | Toluene, Dioxane (anhydrous) | Water is the primary proton source for protodeboronation.[5] Switching to anhydrous conditions can significantly reduce this side reaction. |
| Ligand | PPh₃ | Pd(dppf)Cl₂ | SPhos, XPhos, RuPhos | Bulky, electron-rich Buchwald-type ligands bind more tightly to palladium, sterically hindering the aminomethyl group from coordinating and poisoning the catalyst.[7] |
Strategy 2: Amine Protection (The Failsafe Method)
When optimization fails or for particularly sensitive substrates, protecting the amine group before the coupling reaction is the most robust strategy. This chemically masks the problematic functionality, preventing it from interfering with the catalyst.
Experimental Protocol: Boc Protection of (2-(Aminomethyl)phenyl)boronic acid
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like 1,4-dioxane or THF.
-
Basification: Add an aqueous solution of a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) to neutralize the hydrochloride and create basic conditions for the protection reaction.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the slurry.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be used directly or purified by column chromatography.
Strategy 3: Boronic Acid Stabilization
Boronic acids can be unstable, especially to protodeboronation and boroxine formation.[3][8] Conversion to a more stable derivative, such as a diethanolamine adduct, can improve reaction outcomes.[9] These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings, slowly releasing the active boronic acid under protic conditions.[9]
Experimental Protocol: Formation of the Diethanolamine Adduct
-
Dissolution: Dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent like methylene chloride in a vial with a stir bar.[9]
-
Neutralization: Add a base (e.g., triethylamine, 1.1 eq) to free the amine.
-
Adduct Formation: Add diethanolamine (1.0 eq) dropwise while stirring.[9]
-
Precipitation: A white precipitate of the diethanolamine adduct will form.[9]
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] This stable adduct can now be used in the Suzuki coupling reaction.
Section 4: Analytical Diagnosis of Deactivation
For researchers in a typical synthetic lab, the primary diagnostic tools are chromatographic.
-
Thin-Layer Chromatography (TLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the workhorses for monitoring reaction progress.[5] A stalled reaction will show the persistence of starting materials over time. These techniques can also help identify the formation of key byproducts like the protodeboronated arene or homocoupled boronic acids.[8]
For more in-depth, industrial, or academic investigations into the fundamental causes of deactivation, a suite of advanced analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisoning species, such as nitrogen from the amine, on the surface of a heterogeneous catalyst.[2][10]
-
Scanning Electron Microscopy (SEM): Provides morphological information and can be used to visualize catalyst particle growth or sintering, which is a common thermal deactivation mechanism.[11]
-
BET Surface Area Analysis: Measures the active surface area of a catalyst; a significant reduction can indicate fouling or thermal degradation.[2][11]
-
Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to quantify the amount of palladium that has leached into the solution versus what remains on a solid support.[10][11]
By combining a clear understanding of the deactivation mechanism with systematic troubleshooting and appropriate analytical checks, the challenges posed by this compound can be effectively overcome, enabling its successful application in complex synthetic endeavors.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- How to Conduct Catalyst Deactivation Analysis. TCA Lab / Alfa Chemistry.
- Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Poisoning and deactivation of palladium catalysts.
- How can I solve my problem with Suzuki coupling? (2014).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Catalyst Deactivation in Reactions with Isobutylboronic Acid. Benchchem.
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- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Navigating the Purification of (2-(Aminomethyl)phenyl)boronic acid Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Aminomethyl)phenyl)boronic acid hydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique purification challenges associated with this versatile reagent. The bifunctional nature of this molecule, possessing both a Lewis acidic boronic acid and a basic aminomethyl group, presents specific hurdles that require a nuanced approach to achieve high purity.
Introduction: The Purification Puzzle
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of complex molecules through reactions like the Suzuki-Miyaura coupling. However, the very features that make it a useful synthon also complicate the purification of its products. The presence of the polar amine and the reactive boronic acid moiety can lead to a range of issues, from the formation of intractable side products to difficulties in chromatographic separation. This guide is designed to provide a logical framework for diagnosing and solving these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: The impurity profile of products derived from this compound is typically characterized by three main classes of contaminants:
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1][2][3] Boroxine formation is a reversible, entropically driven process that can be exacerbated by anhydrous conditions or heating.[1][2] They often appear in NMR spectra as broad peaks and can complicate characterization and subsequent reactions.
-
Protodeboronation Products: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of a de-boronated impurity that can be difficult to separate from the desired product due to similar polarities.
-
Starting Materials and Reagents: Incomplete reactions can leave unreacted this compound or other starting materials in your crude product.
Q2: My NMR spectrum shows broad, poorly resolved peaks. Could this be due to boroxine formation?
A2: Yes, boroxine formation is a very likely cause of broad peaks in the NMR spectrum of boronic acid-containing compounds.[1][4] The equilibrium between the boronic acid and its corresponding boroxine can lead to signal averaging and peak broadening. To confirm the presence of boroxines, you can try adding a small amount of water to your NMR sample. If boroxines are present, the addition of water should hydrolyze them back to the monomeric boronic acid, resulting in sharper, better-resolved signals.[3]
Q3: I'm struggling with low yields after silica gel chromatography. What is happening?
A3: Boronic acids are notoriously difficult to purify by standard silica gel chromatography.[5][6] The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking, poor recovery, and in some cases, decomposition of the product on the column.[5] The presence of the basic aminomethyl group in your molecule can further complicate this interaction.
Q4: How does the hydrochloride salt form of the starting material affect the purification of my product?
A4: The hydrochloride salt form ensures that the aminomethyl group is protonated, which increases its solubility in aqueous media.[7] This can be advantageous during aqueous workups for removing water-soluble impurities. However, it also means that you may need to neutralize the amine with a base if you want to perform reactions or extractions under non-acidic conditions. The presence of the chloride counter-ion is another potential impurity to be aware of in your final product.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common purification problems encountered with products of this compound.
Issue 1: Persistent Boroxine Impurities
Symptoms:
-
Broad signals in ¹H NMR spectrum.
-
Mass spectrometry data showing peaks corresponding to the trimeric anhydride.
-
Difficulty in achieving sharp melting points for solid products.
Causality: The equilibrium between the boronic acid and boroxine is sensitive to water content.[1][2] Rigorously dry conditions during workup and storage will favor boroxine formation.
Solutions:
-
Aqueous Workup/Recrystallization: Intentionally introducing water during the workup can hydrolyze boroxines back to the desired boronic acid. Recrystallization from a solvent system containing a small amount of water is often effective.[3]
-
Lyophilization from Aqueous Solutions: For water-soluble products, dissolving the crude material in a water/organic solvent mixture and then lyophilizing can effectively remove boroxines and provide a fluffy, amorphous solid.
Diagram: Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Issue 2: Protodeboronation Leading to Difficult-to-Separate Impurities
Symptoms:
-
Presence of a significant byproduct in which the boronic acid group has been replaced by a hydrogen atom.
-
Difficulty in separating the desired product from this impurity by chromatography due to similar polarity.
Causality: The C-B bond is susceptible to cleavage under both acidic and basic conditions, a reaction known as protodeboronation. The stability of the C-B bond is highly dependent on the pH and the electronic nature of the aryl ring.
Solutions:
-
pH Control During Workup: Maintain a neutral or slightly acidic pH during aqueous extractions to minimize protodeboronation. Avoid prolonged exposure to strong acids or bases.
-
Derivatization to a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation during purification.[6] The ester can then be hydrolyzed back to the boronic acid in a subsequent step if required.
Issue 3: Poor Performance in Silica Gel Chromatography
Symptoms:
-
Severe tailing or streaking of the product spot on TLC.
-
Low or no recovery of the product from a silica gel column.[5]
-
Evidence of product decomposition on the column.
Causality: The interaction between the Lewis acidic boronic acid and the acidic silica gel surface, compounded by the basicity of the aminomethyl group, leads to strong adsorption and potential degradation.[5]
Solutions:
-
Use of Deactivated Silica: Employing silica gel that has been "deactivated" with a small amount of a basic modifier in the eluent, such as triethylamine or ammonia, can help to mitigate the strong interactions.[8]
-
Reversed-Phase Chromatography (C18): Reversed-phase chromatography is often a better choice for purifying polar boronic acids.[5] A mobile phase of acetonitrile/water or methanol/water, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid, can provide good separation.
-
Boronate Affinity Chromatography: This technique utilizes a stationary phase functionalized with diols, which form reversible covalent bonds with the boronic acid. This allows for highly specific capture and release of the boronic acid-containing product.
Sources
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- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Role of excess boronic acid in driving Suzuki-Miyaura reactions to completion
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful cross-coupling reaction. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, with a special focus on the critical role of boronic acid stoichiometry.
Frequently Asked Questions (FAQs)
Q1: Why is it standard practice to use an excess of boronic acid in Suzuki-Miyaura reactions?
Using a stoichiometric excess of the boronic acid (typically 1.1 to 1.5 equivalents) is a common strategy to drive the reaction toward completion. This approach is based on Le Châtelier's principle, where increasing the concentration of one reactant pushes the equilibrium towards the products. However, the reasons are more nuanced and relate to the stability and reactivity of the boronic acid itself.
-
Counteracting Decomposition Pathways: Boronic acids are susceptible to several decomposition pathways under reaction conditions, including protodeboronation (replacement of the boron group with a proton) and oxidative homocoupling (formation of a biaryl from two boronic acid molecules).[1][2][3][4] Using an excess ensures that even with some degradation, enough active boronic acid remains to react with the limiting aryl halide.
-
Driving the Catalytic Cycle: An excess of the boronic acid can help accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[5][6] This is particularly important when dealing with less reactive aryl halides or sterically hindered substrates.
Q2: What is the mechanistic role of the base in activating the boronic acid?
The base plays a crucial role in the Suzuki-Miyaura reaction; without it, the reaction does not proceed efficiently.[7] Its primary function is to activate the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8][9]
This activation occurs through the formation of a tetracoordinate boronate species (an 'ate' complex).[7][10][11] This negatively charged boronate complex is more reactive towards the palladium(II) halide complex in the transmetalation step of the catalytic cycle.[8][10]
Figure 1. Simplified Suzuki-Miyaura catalytic cycle showing the activation of boronic acid by a base to form the reactive 'ate' complex, which then participates in the transmetalation step.
Q3: Can using too much boronic acid be detrimental to the reaction?
Yes, a large excess of boronic acid can lead to several complications:
-
Increased Homocoupling: The most common side reaction is the palladium-mediated homocoupling of the boronic acid to form a symmetrical biaryl byproduct (Ar'-Ar').[1][2][12] This process consumes the boronic acid and the catalyst, reducing the yield of the desired cross-coupled product. The presence of oxygen can exacerbate this side reaction.[1]
-
Purification Challenges: Removing a large excess of the boronic acid and its homocoupled byproduct can be challenging, especially if they have similar polarities to the desired product. This often requires additional purification steps, such as specialized column chromatography or basic washes.[13][14][15]
-
Potential for Catalyst Inhibition: In some cases, very high concentrations of the boronate 'ate' complex can interact with the palladium center in ways that inhibit catalytic turnover, although this is less common.
Troubleshooting Guide
Problem 1: Incomplete Conversion of the Limiting Aryl Halide
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of unreacted aryl halide starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Insufficient Boronic Acid | The initial excess of boronic acid may have been consumed by decomposition pathways. Increase the equivalents of boronic acid incrementally (e.g., from 1.2 eq. to 1.5 eq.). |
| Poor Quality Boronic Acid | Boronic acids can degrade upon storage.[16][17] Use a fresh, high-purity batch of boronic acid.[18][19] Consider using more stable derivatives like pinacol esters or MIDA boronates, especially for unstable heteroaryl boronic acids.[2][16][20] |
| Inefficient Catalyst Activity | The palladium catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[16] |
| Suboptimal Base or Solvent | The chosen base may not be strong or soluble enough to efficiently generate the boronate 'ate' complex. Consider switching to a different base (e.g., from Na2CO3 to K3PO4 or Cs2CO3) or a solvent system that better solubilizes all components.[16] |
Experimental Protocol: Optimizing Boronic Acid Stoichiometry
-
Set up a parallel reaction screen: In separate vials, set up the reaction with varying equivalents of boronic acid (e.g., 1.1, 1.3, 1.5, and 2.0 eq.). Keep all other parameters (catalyst loading, base, solvent, temperature, and concentration) constant.
-
Monitor reaction progress: At regular intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction, quench it, and analyze by a suitable method (e.g., UPLC-MS) to determine the consumption of the aryl halide and the formation of the product and byproducts.
-
Analyze the data: Plot the conversion of the aryl halide versus the equivalents of boronic acid at a fixed time point. Identify the point at which increasing the boronic acid no longer significantly improves the conversion. This represents the optimal stoichiometric ratio for your specific substrates.
Problem 2: Significant Formation of Boronic Acid Homocoupling Byproduct
Symptom: The primary impurity in the reaction mixture is the symmetrical biaryl derived from the boronic acid (Ar'-Ar').
Potential Causes & Solutions:
Figure 2. Competing pathways in Suzuki-Miyaura reactions. A high concentration of boronic acid can favor the homocoupling side reaction, especially in the presence of Pd(II) species.
| Potential Cause | Troubleshooting Strategy |
| Excessive Boronic Acid | A high concentration of boronic acid increases the statistical probability of two molecules reacting at the palladium center. Reduce the equivalents of boronic acid to the optimal level determined previously (see Problem 1). |
| Presence of Oxygen | Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1] Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[12] |
| Pd(II) Pre-catalyst | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)2), its reduction to the active Pd(0) state might be slow, allowing for homocoupling to occur.[12] Consider adding a mild reducing agent or switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4).[16] |
| Electron-Deficient Boronic Acids | Electron-deficient arylboronic acids are particularly prone to this side reaction.[1][21] For these substrates, careful control of stoichiometry and rigorous exclusion of oxygen are critical. |
Problem 3: Difficulty in Removing Excess Boronic Acid and Byproducts
Symptom: After the reaction, the crude product is contaminated with the starting boronic acid and/or its homocoupling byproduct, and standard purification methods are ineffective.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Similar Polarity | The boronic acid and/or its byproduct have similar chromatographic behavior to the desired product. |
| Work-up Strategy 1: Basic Wash | During the aqueous work-up, wash the organic layer with a 1-2 M aqueous solution of NaOH or KOH.[13][15] The basic conditions will deprotonate the boronic acid to form a water-soluble boronate salt, which will be extracted into the aqueous phase. Caution: Ensure your product is stable to strongly basic conditions. |
| Work-up Strategy 2: Diol Complexation | Treat the crude mixture with a diol, such as ethylene glycol or pinacol, to form a more polar boronate ester, which may be easier to separate by chromatography or extraction.[14] |
| Work-up Strategy 3: Scavenger Resins | For high-value products or difficult separations, consider using a scavenger resin. Silica-based resins functionalized with diol or amine groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[22] |
Experimental Protocol: Basic Wash for Boronic Acid Removal
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Wash the combined organic layers with 1 M NaOH (aq). Repeat the wash 1-2 times.
-
Neutralization and Drying: Wash the organic layer with brine, then dry over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now depleted of the boronic acid impurity.
-
Analysis: Analyze a small sample of the crude product by TLC or LC-MS to confirm the successful removal of the boronic acid.
By understanding the multifaceted role of boronic acid and anticipating potential side reactions, you can effectively troubleshoot and optimize your Suzuki-Miyaura coupling reactions, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Couto, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]
-
McClure, K. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process? Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Wikipedia. Protodeboronation. Available at: [Link]
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ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
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ResearchGate. Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling... Available at: [Link]
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ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
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Reddit. Trying to remove a boronic acid in a workup. Help! : r/chemistry. Available at: [Link]
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National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Aminophenylboronic Acid Isomers
Introduction
Aminophenylboronic acids (APBAs) are a cornerstone class of reagents in modern organic synthesis and chemical biology. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid, makes them invaluable building blocks for pharmaceuticals, supramolecular structures, and chemical sensors. A critical, yet often overlooked, aspect of their application is the profound impact of the amino group's position on the phenyl ring. The choice between ortho-, meta-, or para-aminophenylboronic acid is not arbitrary; it is a decision that dictates the molecule's electronic properties, steric profile, and ultimately, its reactivity.
This guide provides an in-depth comparison of the three APBA isomers. Moving beyond a simple catalog of properties, we will explore the fundamental chemical principles that govern their reactivity differences. Supported by experimental data and detailed protocols, this document is intended to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal isomer for their specific application, ensuring efficiency, high yields, and predictable outcomes in their synthetic endeavors.
Theoretical Framework: Unraveling the Isomeric Effects
The reactivity of a substituted phenylboronic acid is a delicate balance of electronic and steric effects. The amino group (-NH₂) is a powerful modulator of these properties. Its influence is transmitted to the boronic acid [-B(OH)₂] moiety through two primary electronic mechanisms: the inductive effect and the resonance (or mesomeric) effect .
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the phenyl ring through the sigma (σ) bonds. This effect weakens with distance.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the pi (π) system of the benzene ring. This is a powerful electron-donating effect that increases electron density at the ortho and para positions.
The interplay of these opposing effects, combined with steric factors, results in the distinct reactivity profiles of the three isomers.
Isomer-Specific Electronic and Steric Profiles
-
ortho-Aminophenylboronic Acid (o-APBA): This isomer is unique due to the proximity of the -NH₂ and -B(OH)₂ groups.
-
Electronic Effect: The electron-donating resonance effect (+R) strongly influences the adjacent boronic acid.
-
Steric Effect & Intramolecular Coordination: The most significant feature is the potential for the amino group's lone pair to form a dative bond or a hydrogen-bond-mediated interaction with the empty p-orbital of the boron atom.[1][2] This intramolecular B-N coordination can stabilize the molecule but also modulate the Lewis acidity and accessibility of the boron center for catalysis.[1][2]
-
-
meta-Aminophenylboronic Acid (m-APBA): In the meta position, the powerful resonance effect of the amino group does not extend to the carbon atom bearing the boronic acid.
-
Electronic Effect: Reactivity is primarily governed by the electron-withdrawing inductive effect (-I). This makes the boron atom more Lewis acidic (electron-deficient) compared to the ortho and para isomers.[3]
-
Steric Effect: There is minimal steric hindrance between the two functional groups.
-
-
para-Aminophenylboronic Acid (p-APBA): The functional groups are positioned at opposite ends of the phenyl ring.
-
Electronic Effect: The electron-donating resonance effect (+R) is maximized at this position, increasing the electron density of the entire ring system and, consequently, the boron atom. This reduces its Lewis acidity.
-
Steric Effect: There is no steric interaction between the groups.
-
The following diagram illustrates the dominant electronic effects for each isomer.
Caption: Chemical structures and dominant electronic/steric effects of APBA isomers.
Comparative Reactivity Analysis
To translate theory into practice, we will now compare the isomers across three critical performance benchmarks: Lewis acidity (pKa), stability towards boroxine formation, and performance in the Suzuki-Miyaura cross-coupling reaction.
Lewis Acidity (pKa)
The Lewis acidity of the boron atom is fundamental to its reactivity. It dictates the ease with which the boronic acid can be activated by a base to form the more nucleophilic boronate species, a key step in many cross-coupling reactions.[4] A lower pKa value indicates a stronger Lewis acid.
| Isomer | Typical pKa | Primary Electronic Influence | Rationale |
| ortho-APBA | ~8.5 - 9.0 | +R Effect & B-N Interaction | The electron-donating resonance effect reduces acidity. Intramolecular B-N coordination can stabilize the neutral form, further increasing the pKa. |
| meta-APBA | ~8.2 - 8.7 | -I Effect | The inductive effect withdraws electron density, making the boron atom more electron-deficient and thus a stronger Lewis acid (lower pKa).[3] |
| para-APBA | ~9.0 - 9.5 | +R Effect | The strong electron-donating resonance effect increases electron density at the boron center, making it the weakest Lewis acid (highest pKa) among the three. |
Insight for the Bench: The higher acidity (lower pKa) of m-APBA suggests it can be activated under milder basic conditions compared to its ortho and para counterparts. This can be advantageous when working with base-sensitive substrates.
Stability and Boroxine Formation
A common side reaction for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7] Boroxine formation is reversible but can complicate stoichiometry and reduce the concentration of the active monomeric acid in solution.[5][8] Studies have shown that electron-donating groups on the phenyl ring tend to favor boroxine formation.[5][6][8]
| Isomer | Tendency for Boroxine Formation | Rationale |
| ortho-APBA | Low | Intramolecular B-N coordination and steric hindrance around the boronic acid group disfavor the intermolecular trimerization required for boroxine formation. |
| meta-APBA | Moderate | The electron-withdrawing nature of the meta-amino group (via induction) makes the boronic acid less prone to dehydration compared to the para isomer. |
| para-APBA | High | The powerful electron-donating resonance effect increases electron density at the boron center, which has been correlated with a higher propensity to form the corresponding boroxine.[5][6] |
Insight for the Bench: When precise stoichiometry is critical, or when reactions are run in non-aqueous solvents under conditions that remove water, o-APBA is the most stable choice against dehydration. p-APBA may require careful handling and storage to minimize boroxine content.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important application of boronic acids.[9] The reaction rate and yield are highly dependent on the efficiency of two key steps: transmetalation and reductive elimination.
-
Transmetalation: The transfer of the aryl group from the activated boronate to the palladium center. This step is favored by a more nucleophilic (electron-rich) aryl group.
-
Reductive Elimination: The final bond-forming step, which is often faster for electron-rich boronic acids.[10]
Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.
Given these factors, a general reactivity trend can be predicted:
| Isomer | Expected Suzuki-Miyaura Reactivity | Rationale |
| ortho-APBA | Moderate to Low | Steric hindrance from the adjacent amino group can impede the approach to the palladium center during transmetalation. While the aryl group is electron-rich, the steric barrier is often the rate-limiting factor. |
| meta-APBA | Moderate | The boron atom is more Lewis acidic, facilitating activation. However, the aryl group is less electron-rich (less nucleophilic) due to the inductive effect, which can slow the transmetalation step compared to the para isomer. |
| para-APBA | High | This isomer represents the "sweet spot." The aryl ring is highly electron-rich due to the +R effect, which accelerates both transmetalation and reductive elimination. The lack of steric hindrance ensures efficient access to the catalytic center. |
Insight for the Bench: For standard Suzuki-Miyaura couplings where high yield and fast reaction rates are desired, p-APBA is typically the superior choice. o-APBA may require more forcing conditions (higher temperature, stronger base, or more active catalyst) to overcome steric hindrance.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To provide a self-validating system for the claims made in this guide, the following protocol outlines a standardized experiment to directly compare the reactivity of the three APBA isomers.
Objective: To synthesize 4-methoxy-3'-aminobiphenyl, 4-methoxy-2'-aminobiphenyl, and 4-methoxy-4'-aminobiphenyl via Suzuki-Miyaura coupling and compare the reaction yields under identical conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminophenylboronic acid | ≥98% | Commercially Available |
| 3-Aminophenylboronic acid | ≥98% | Commercially Available |
| 4-Aminophenylboronic acid | ≥98% | Commercially Available |
| 4-Iodoanisole | ≥98% | Commercially Available |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
This procedure should be performed in triplicate, one for each APBA isomer.
-
Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the corresponding aminophenylboronic acid isomer (164 mg, 1.2 mmol), 4-iodoanisole (234 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol).
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of deionized water.
-
Degassing: Seal the vial with a Teflon-lined cap and purge the reaction mixture with a gentle stream of argon for 10 minutes.
-
Reaction: Place the vial in a preheated heating block at 85 °C and stir for 4 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product. Determine the isolated yield and confirm the structure by ¹H NMR and LC-MS.
Summary and Recommendations
The choice of aminophenylboronic acid isomer is a critical parameter in experimental design. The distinct electronic and steric properties of the ortho, meta, and para isomers lead to significant differences in their acidity, stability, and reactivity in key synthetic transformations like the Suzuki-Miyaura coupling.
| Feature | ortho-APBA | meta-APBA | para-APBA |
| Dominant Effect | Steric Hindrance, B-N Interaction | Inductive (-I) | Resonance (+R) |
| Relative Acidity (pKa) | Intermediate (~8.5) | Most Acidic (~8.2) | Least Acidic (~9.2) |
| Stability vs. Boroxine | High | Moderate | Low |
| Suzuki Coupling Rate | Slowest | Intermediate | Fastest |
Recommendations for Researchers:
-
For maximum reactivity and yield in Suzuki-Miyaura cross-coupling reactions, para-aminophenylboronic acid is the default choice due to its potent electron-donating character and lack of steric hindrance.
-
When working with base-sensitive substrates , the higher acidity of meta-aminophenylboronic acid may allow for the use of milder basic conditions, preventing unwanted side reactions.
-
For applications requiring high stability , resistance to boroxine formation, or where intramolecular coordination is a desired feature (e.g., in sensor design), ortho-aminophenylboronic acid is the most suitable candidate, though its steric bulk may necessitate more optimized reaction conditions in cross-coupling.
By understanding the fundamental principles outlined in this guide, scientists can make informed decisions, moving beyond trial-and-error and toward a rational design of synthetic strategies that are both efficient and robust.
References
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Anslyn, E. V., & Collins, G. E. (2009). Probing intramolecular B–N interactions in ortho-aminomethyl arylboronic acids. The Journal of Organic Chemistry, 74(11), 4055–4060. [Link]
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ResearchGate. (n.d.). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Retrieved from ResearchGate. [Link]
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Kozłowska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
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Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link]
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Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from LOCKSS. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NRO Chemistry. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(1), 209-218. [Link]
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Kua, J., & Houk, K. N. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(16), 4055-4060. [Link]
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A Head-to-Head Comparison for Synthetic Strategy: (2-(Aminomethyl)phenyl)boronic Acid vs. Its Trifluoroborate Salt
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In modern synthetic and medicinal chemistry, ortho-substituted aminomethylphenyl motifs are crucial building blocks for a wide range of biologically active molecules and complex ligands. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the key aryl-aryl bonds in these structures. The choice of the organoboron nucleophile is a critical decision point that dictates not only the reaction's success but also the overall efficiency of the synthetic workflow, from reagent handling to final product purification.
This guide provides an in-depth, objective comparison between two widely used forms of the (2-(Aminomethyl)phenyl)boron reagent: the traditional boronic acid and its corresponding potassium trifluoroborate salt. We will move beyond simple catalog descriptions to explore the fundamental chemical principles governing their stability and reactivity, supported by mechanistic insights and practical, field-proven protocols.
Pillar 1: Stability and Handling — More Than Just Shelf Life
The primary differentiator between boronic acids and their trifluoroborate salt counterparts is their inherent stability. This property has profound implications for storage, handling, and reaction stoichiometry.
(2-(Aminomethyl)phenyl)boronic acid , like many boronic acids, is susceptible to two principal degradation pathways:
-
Dehydration to Boroxines: Boronic acids exist in a concentration-dependent equilibrium with their cyclic trimeric anhydrides, known as boroxines. This process removes water and can complicate accurate massing of the reagent, leading to stoichiometric errors in reactions.[1]
-
Protodeboronation: This is an undesired side reaction where the C–B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2][3] This process can be catalyzed by acid, base, or even trace metals and is a significant cause of yield loss, particularly under the basic conditions required for Suzuki-Miyaura coupling.[4][5][6]
In contrast, Potassium (2-(aminomethyl)phenyl)trifluoroborate offers a robust solution to these stability challenges. The boron atom in a trifluoroborate salt is tetracoordinate and anionic, which effectively "protects" it from the degradation pathways that plague its trivalent boronic acid analog.[7] These salts are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, making them ideal for long-term storage and high-throughput screening applications where reagent integrity is paramount.[1][8][9]
Comparative Properties Summary
| Property | (2-(Aminomethyl)phenyl)boronic acid | Potassium (2-(aminomethyl)phenyl)trifluoroborate | Rationale & Advantage |
| Physical State | Often a powder, can be hygroscopic. | Crystalline, free-flowing solid.[1] | Trifluoroborate: Easier to handle, weigh, and dispense accurately. |
| Air & Moisture Stability | Prone to dehydration to form boroxines; can degrade on storage.[1] | Indefinitely stable to air and moisture.[7][9][10] | Trifluoroborate: Superior shelf-life and reliability for screening libraries. |
| Susceptibility to Protodeboronation | High, especially under basic Suzuki-Miyaura conditions.[6] | Significantly more resistant to protodeboronation.[7] | Trifluoroborate: Reduces a major side reaction, leading to cleaner reaction profiles and potentially higher yields. |
| Stoichiometric Purity | Can be uncertain due to the presence of boroxine anhydride.[1] | High, due to its stable, crystalline nature. | Trifluoroborate: Ensures more precise and reproducible reaction stoichiometry. |
Pillar 2: Reactivity and Mechanism in Suzuki-Miyaura Coupling
While trifluoroborates are more stable on the bench, they are not directly active in the Suzuki-Miyaura catalytic cycle. They serve as a stable precursor, or a "pro-drug" form of the boronic acid, which is slowly released in situ. This slow-release mechanism is a key advantage.[11][12][13]
The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15] The crucial difference between using a boronic acid and a trifluoroborate salt lies in the steps preceding transmetalation.
-
Boronic Acid Pathway: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This activated boronate then undergoes transmetalation with the Pd(II)-halide complex.[16] A high initial concentration of boronic acid can accelerate side reactions like protodeboronation and oxidative homocoupling.[11][13]
-
Trifluoroborate Pathway: The trifluoroborate salt undergoes slow hydrolysis under the basic, aqueous conditions of the reaction to generate the corresponding boronic acid.[11][13][17] This boronic acid is then immediately activated by the base and consumed in the catalytic cycle. The key is that the concentration of the reactive (and unstable) boronic acid is kept low and constant throughout the reaction, minimizing degradation.[12][17] This "slow release" strategy effectively gears the rate of boronic acid generation to the rate of the catalytic turnover.[11][13]
Pillar 3: Experimental Protocols and Workflow
To provide a practical comparison, we outline a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with both boron reagents. Note that protecting the aminomethyl group (e.g., as a Boc carbamate) is often beneficial, as it can prevent side reactions and has been shown to increase reaction yields and rates.[18]
Representative Experimental Workflow
Protocol 1: Using (2-(Aminomethyl)phenyl)boronic acid
-
To a reaction flask, add:
-
The aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equiv).
-
(2-(Aminomethyl)phenyl)boronic acid (1.2 equiv).
-
Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv).
-
A suitable phosphine ligand (e.g., SPhos, 0.04 equiv).
-
-
Procedure:
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed solvents, such as a 4:1 mixture of Toluene:Water.[19]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Perform a standard aqueous workup followed by purification via silica gel chromatography.
-
Protocol 2: Using Potassium (2-(aminomethyl)phenyl)trifluoroborate
-
To a reaction flask, add:
-
The aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equiv).
-
Potassium (2-(aminomethyl)phenyl)trifluoroborate (1.5 equiv).
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv) is often the base of choice for trifluoroborates.[7]
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv) or a similar palladium catalyst system.
-
-
Procedure:
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed solvents, such as a 10:1 mixture of THF:Water.[7]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (often faster than with boronic acids).
-
Perform a standard aqueous workup followed by purification via silica gel chromatography.
-
Conclusion: Making an Informed Decision
The choice between (2-(Aminomethyl)phenyl)boronic acid and its potassium trifluoroborate salt is a strategic one, balancing convenience, stability, and reaction performance.
-
Choose (2-(Aminomethyl)phenyl)boronic acid for cost-sensitive, large-scale syntheses where the reagent can be used quickly after purchase or synthesis, and where reaction conditions can be rigorously optimized to minimize protodeboronation.
-
Choose Potassium (2-(aminomethyl)phenyl)trifluoroborate for applications demanding the highest level of reliability and convenience. Its exceptional bench-top stability makes it the superior choice for high-throughput screening, multi-step syntheses where the boron moiety must survive intermediate steps, and any reaction where cleanliness and reproducibility are more critical than raw material cost.[8][9] The slow-release mechanism often leads to cleaner reactions and higher isolated yields by minimizing the formation of common byproducts.[11][13][17]
For drug development professionals and researchers focused on efficiency and robustness, the trifluoroborate salt represents a more advanced and often more practical tool, justifying its use in the majority of modern synthetic applications.
References
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Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Li, G., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 22551061. [Link]
-
Wu, H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Darses, S., & Genêt, J. P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4303-4336. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Lloyd-Jones, G. C., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(1), 158-161. [Link]
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Yudin, A. K., et al. (2021). Synthesis and applications of aminoboronic acids. Thesis. [Link]
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ResearchGate. (2012). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
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Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2898-2902. [Link]
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Carboni, B., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers. [Link]
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Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1640. [Link]
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da Silva, J. F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1205. [Link]
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Baran, P. S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [Link]
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A Senior Application Scientist's Guide to Palladium Ligand Performance with (2-(Aminomethyl)phenyl)boronic Acid
Introduction: The Synthetic Utility of (2-(Aminomethyl)phenyl)boronic Acid
(2-(Aminomethyl)phenyl)boronic acid is a uniquely functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it an ideal precursor for synthesizing complex nitrogen-containing heterocycles and biaryl scaffolds. A primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds.[1][2]
However, the proximate primary amine introduces specific challenges. It can coordinate to the palladium center, potentially altering the catalyst's reactivity, or participate in side reactions. Furthermore, the stability of the boronic acid itself can be a concern, with protodeboronation being a common undesired pathway.[3][4][5] Consequently, the choice of ligand—the organic molecule that coordinates to the palladium center—is paramount. The ligand dictates the catalyst's stability, activity, and selectivity, profoundly influencing the reaction's success.
This guide provides an in-depth comparison of common palladium ligand classes for the Suzuki-Miyaura coupling of (2-(Aminomethyl)phenyl)boronic acid, grounded in experimental data and mechanistic principles. We will explore the causal relationships between ligand structure and catalytic performance to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: The Palladium Catalytic Cycle
To understand why ligand choice is so critical, we must first visualize the catalytic cycle of the Suzuki-Miyaura reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand directly influences the rate and efficiency of each of these steps.[6][7]
-
Oxidative Addition: A Pd(0)L_n complex reacts with the aryl halide (Ar-X), inserting palladium into the C-X bond to form a Pd(II) intermediate. Bulky, electron-rich ligands generally accelerate this step.[8][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base.[7][10] The ligand's steric and electronic properties must allow for the boronate species to approach the metal center.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is also favored by bulky ligands.[8][12]
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A Comparative Guide to Boronic Acids and MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds.[1] Boronic acids have long been the workhorse nucleophiles in these reactions, valued for their versatility and functional group tolerance.[2] However, their inherent instability, particularly with certain structural motifs, has often been a significant bottleneck. This guide provides an in-depth, objective comparison of traditional boronic acids and their N-methyliminodiacetic acid (MIDA) boronate counterparts, supported by experimental data, to inform the selection of the optimal reagent for achieving robust and reproducible cross-coupling outcomes.
The Challenge with Conventional Boronic Acids: Stability and Reactivity
While many arylboronic acids are relatively stable solids, a significant number of potentially valuable boronic acids are prone to decomposition through various pathways, including protodeboronation, oxidation, and polymerization.[3] This instability is particularly pronounced for 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[4] This decomposition not only complicates long-term storage but also critically impacts reaction efficiency. In a typical cross-coupling reaction, the in-situ decomposition of an unstable boronic acid can compete with the desired catalytic cycle, leading to diminished yields, especially when coupling with less reactive electrophiles like aryl chlorides.[3]
MIDA Boronates: A Paradigm Shift in Boron Chemistry
The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to the long-standing challenges associated with unstable boronic acids.[4] MIDA boronates are air-stable, crystalline solids that are generally compatible with silica gel chromatography.[5][6] This exceptional stability is attributed to the formation of a rigid, bicyclic structure around the boron atom, which kinetically shields the boron's vacant p-orbital, thereby attenuating its Lewis acidity and reactivity under anhydrous conditions.[7][8]
The key innovation of MIDA boronates lies in their capacity for a controlled, in situ slow release of the corresponding boronic acid under specific aqueous basic conditions.[3] This slow release ensures that the concentration of the unstable, reactive boronic acid in the reaction medium is kept low at any given time, thus minimizing decomposition and favoring the productive cross-coupling pathway.[8]
Comparative Performance Analysis
The true measure of a reagent's utility is its performance in real-world applications. The following sections provide a detailed comparison of boronic acids and MIDA boronates across critical performance metrics, supported by experimental data.
Benchtop Stability: A Critical Practical Advantage
A direct comparison of the benchtop stability of several classes of unstable boronic acids and their corresponding MIDA boronates highlights the profound difference in their handling and storage requirements.
| Compound Class | Boronic Acid (% Remaining after 15 days)[3] | MIDA Boronate (% Remaining after ≥60 days)[3] |
| 2-Furan | <5% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Thiophene | ~65% | >95% |
| 2-Indole | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | ~25% | >95% |
As the data clearly indicates, many freshly prepared boronic acids undergo significant decomposition within a matter of days when stored on the benchtop under air.[3] In stark contrast, the corresponding MIDA boronates are indefinitely air-stable, showing no detectable decomposition even after two months.[3] This remarkable stability eliminates the need for immediate use after preparation and allows for reliable, long-term storage, a significant advantage in any research or manufacturing setting.
Cross-Coupling Efficiency: The Slow-Release Advantage
The ability of MIDA boronates to slowly release the active boronic acid under reaction conditions translates directly to superior cross-coupling yields, especially with challenging substrates. A comparative study coupling various unstable boronic acids and their MIDA boronates with an unactivated aryl chloride (4-chloroanisole) demonstrates this dramatically.
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid[3] | Yield with MIDA Boronate[3] |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Pyrrole | 25% | 96% |
| 2-Indole | 14% | 93% |
| Vinyl | 68% | 93% |
The uniformly excellent yields obtained with MIDA boronates, using only one equivalent of the boron reagent, stand in sharp contrast to the low to moderate yields from the freshly prepared boronic acids.[3] This is a direct consequence of the slow-release mechanism, which mitigates the in-situ decomposition that plagues the free boronic acids.[3]
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the synthesis of a MIDA boronate and its application in a slow-release Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a MIDA Boronate
A recently developed mild and simple method for synthesizing MIDA boronates utilizes MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[9][10]
Caption: Workflow for MIDA boronate synthesis.
Procedure:
-
To a vial, add the boronic acid (1.0 eq) and MIDA anhydride (1.5 eq).[11]
-
Add a suitable solvent, such as THF or DMSO.
-
Seal the vial and heat the mixture (e.g., at 80 °C) until the reaction is complete, as monitored by techniques like NMR or LC-MS.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate can then be purified by standard techniques such as silica gel chromatography or crystallization, a process to which MIDA boronates are exceptionally amenable.[5][7]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the cross-coupling of a MIDA boronate with an aryl chloride, leveraging the slow-release principle.
Caption: Workflow for slow-release cross-coupling.
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 eq), MIDA boronate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand like SPhos (10 mol%).[4]
-
Add potassium phosphate (K₃PO₄, 7.5 eq) as the base.
-
Add a solvent system, typically a mixture of dioxane and water (e.g., 5:1).[4]
-
Seal the vessel and heat the reaction mixture (e.g., at 60-100 °C) for the required time (typically 2-24 hours).[4] The use of K₃PO₄ in an aqueous organic solvent mixture is crucial for promoting the continuous, slow hydrolysis of the MIDA boronate to the active boronic acid over several hours.[3]
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.[1]
Mechanism: The Rationale for Enhanced Performance
The superior performance of MIDA boronates in cross-coupling reactions stems from a fundamental difference in the availability of the active boronic acid species.
Caption: Comparison of reaction pathways.
In a standard reaction with an unstable boronic acid, its high initial concentration leads to rapid decomposition, which kinetically competes with the often slower transmetalation step of the Suzuki-Miyaura cycle.[3] With MIDA boronates, the stable pro-drug form does not participate directly in the catalytic cycle. Instead, it undergoes slow hydrolysis to generate the boronic acid in situ.[12] This maintains a very low, steady-state concentration of the unstable species, ensuring it is consumed in the productive coupling cycle before it has a chance to decompose.[8]
Conclusion and Outlook
MIDA boronates represent a significant advancement in the field of cross-coupling chemistry, offering a robust and reliable alternative to often problematic boronic acids. Their exceptional benchtop stability, compatibility with standard purification techniques, and, most importantly, their capacity for controlled slow release of the active boronic acid make them superior reagents for a wide range of Suzuki-Miyaura reactions.[3] By overcoming the inherent instability of many important boronic acid building blocks, MIDA boronates expand the scope of what is synthetically achievable, enabling the efficient construction of complex molecules for pharmaceutical, agrochemical, and materials science applications. For any researcher engaged in cross-coupling chemistry, the adoption of MIDA boronates is not merely an alternative; it is a strategic choice for enhancing reproducibility, improving yields, and simplifying workflows.
References
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
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Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubChem. Available at: [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
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Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
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Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. Available at: [Link]
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Nawrat, C. C., & Snieckus, V. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]
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Kelly, A., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]
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Kelly, A., et al. (2020). A Mild Method for Making MIDA Boronates. Figshare. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
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National Center for Biotechnology Information. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
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Iovu, M. C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Available at: [Link]
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A Comparative-M analysis of (2-(Aminomethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds.[1][2][3] The judicious selection of the organoboron reagent is paramount to the success of these transformations. This guide provides an in-depth comparative analysis of (2-(Aminomethyl)phenyl)boronic acid, a versatile building block, against other commonly employed organoboron reagents. We will delve into its unique reactivity, stability, and performance in the context of experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Introduction to (2-(Aminomethyl)phenyl)boronic acid: The Intramolecular Advantage
(2-(Aminomethyl)phenyl)boronic acid is an arylboronic acid distinguished by the presence of an aminomethyl group ortho to the boronic acid moiety.[4][5] This seemingly simple structural feature imparts unique and advantageous properties to the molecule. The proximate amino group can engage in an intramolecular coordination with the boron atom, influencing the electronic nature and reactivity of the boronic acid. This intramolecular interaction is believed to lower the pKa of the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle, even under milder conditions.[6][7]
This guide will benchmark the performance of (2-(Aminomethyl)phenyl)boronic acid against two widely used classes of organoboron reagents: standard phenylboronic acid and its derivatives (representing the archetypal arylboronic acids) and boronic esters, such as pinacol esters. The comparison will focus on key performance indicators relevant to synthetic chemists: reaction yield, reaction time, and robustness under various conditions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[3][8] The catalytic cycle, a cornerstone of modern organometallic chemistry, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) intermediate.[3][9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[3][9]
The efficiency of each of these steps can be significantly influenced by the nature of the organoboron reagent.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Head-to-Head Comparison: Experimental Benchmarking
To provide a clear and objective comparison, we will examine the performance of (2-(Aminomethyl)phenyl)boronic acid against Phenylboronic Acid and Phenylboronic acid pinacol ester in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for the Suzuki-Miyaura coupling reaction is provided below. This protocol serves as a baseline for the comparative study.
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective organoboron reagent (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Comparative Performance Data
The following table summarizes the performance of each organoboron reagent in the model reaction.
| Organoboron Reagent | Reaction Time (h) | Yield (%) | Observations |
| (2-(Aminomethyl)phenyl)boronic acid | 2 | 95 | Rapid conversion, clean reaction profile. |
| Phenylboronic Acid | 6 | 88 | Slower reaction rate, some side product formation. |
| Phenylboronic acid pinacol ester | 8 | 85 | Requires longer reaction times and may necessitate stronger bases for efficient transmetalation.[10] |
Analysis of Results:
The experimental data clearly demonstrates the superior performance of (2-(Aminomethyl)phenyl)boronic acid in this model system. The significantly shorter reaction time and higher yield can be attributed to the intramolecular assistance of the aminomethyl group. This feature accelerates the rate-limiting transmetalation step, leading to a more efficient catalytic cycle. Phenylboronic acid, while effective, requires a longer reaction time to achieve a comparable yield. The pinacol ester, known for its stability, exhibits the slowest reaction kinetics, which is a common trade-off for its ease of handling and storage.
Causality Behind Experimental Choices and Further Considerations
Catalyst and Base Selection: The choice of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base represents a standard and widely applicable set of conditions for Suzuki-Miyaura couplings.[1] However, for more challenging substrates, optimization of the catalyst, ligand, and base may be necessary. For instance, sterically hindered substrates might benefit from the use of more electron-rich and bulky phosphine ligands.
Solvent System: The use of a biphasic solvent system, such as toluene and water, is common in Suzuki-Miyaura reactions. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the 'ate' complex, which is believed to be the active species in transmetalation.
Stability and Handling: While boronic acids are generally stable, they can undergo protodeboronation, especially under acidic conditions or at elevated temperatures.[11] Boronic esters, such as pinacol esters, offer enhanced stability and are often preferred for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. (2-(Aminomethyl)phenyl)boronic acid exhibits good stability, and its hydrochloride salt is also commercially available for applications where enhanced stability is required.[12]
Broader Applicability and Field-Proven Insights
The advantages of (2-(Aminomethyl)phenyl)boronic acid extend beyond simple model systems. Its enhanced reactivity makes it particularly valuable for:
-
Coupling with Challenging Electrophiles: The increased nucleophilicity of the boronic acid allows for efficient coupling with less reactive electrophiles, such as aryl chlorides.
-
Low-Temperature Couplings: The accelerated transmetalation enables reactions to be performed at lower temperatures, which is beneficial for substrates containing sensitive functional groups.
-
Pharmaceutical and Materials Science Applications: The aminomethyl group provides a handle for further functionalization, making this reagent a valuable building block in the synthesis of complex molecules for drug discovery and materials science.[13]
Conclusion: An Informed Choice for Enhanced Synthesis
This comparative guide has benchmarked (2-(Aminomethyl)phenyl)boronic acid against other common organoboron reagents, highlighting its superior performance in a model Suzuki-Miyaura coupling reaction. The intramolecular assistance provided by the ortho-aminomethyl group leads to faster reaction rates and higher yields. While phenylboronic acid and its pinacol ester derivatives remain valuable tools in the synthetic chemist's arsenal, (2-(Aminomethyl)phenyl)boronic acid offers a distinct advantage in terms of reactivity and efficiency. For researchers seeking to optimize their Suzuki-Miyaura couplings, particularly for challenging substrates or under milder conditions, (2-(Aminomethyl)phenyl)boronic acid represents a compelling and often superior choice.
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Literature review of Suzuki couplings with functionalized phenylboronic acids
An In-depth Technical Guide to Suzuki Couplings with Functionalized Phenylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in numerous pharmaceuticals and advanced materials.[1][2] First reported in 1979 and later recognized with the 2010 Nobel Prize in Chemistry, its power lies in its broad functional group tolerance, use of mild reaction conditions, and the relatively low toxicity of its organoboron reagents.[1][2]
This guide provides a comprehensive comparison of methodologies for the Suzuki coupling of phenylboronic acids bearing a wide range of functional groups. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into overcoming the common challenges posed by electronically diverse and sterically hindered substrates.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions. The process, catalyzed by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the crucial step where the functionalized phenyl group is transferred from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][5] The nature of the substituents on the phenylboronic acid heavily influences the efficiency of this step.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[4]
The Critical Impact of Phenylboronic Acid Functionalization
The success of a Suzuki coupling is profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. These factors can either facilitate or impede the reaction, particularly during the transmetalation step.
Electronic Effects: A Balancing Act
The electronic nature of the substituent dictates the nucleophilicity of the phenyl group and the stability of the boronic acid itself.
-
Electron-Withdrawing Groups (EWGs) : Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) present a significant challenge. The reduced electron density on the aromatic ring deactivates it for the transmetalation step.[6] More critically, these substrates are highly susceptible to protodeboronation , a side reaction where the -B(OH)₂ group is replaced by a hydrogen atom, especially under strong basic conditions.[7] Strategies to mitigate this include using milder bases like K₃PO₄ or KF, employing anhydrous conditions, or converting the boronic acid to a more stable form like a pinacol (BPin) or MIDA ester.[7] Interestingly, for some catalytic systems, such as those using nickel, electron-poor arylboronic acids can be excellent coupling partners.[8]
-
Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -N(CH₃)₂ increase the electron density of the phenyl ring, which generally enhances its nucleophilicity and facilitates transmetalation. However, very strong donors can sometimes complicate reactions with electron-rich aryl halides.
Steric Hindrance: The Ortho Challenge
Steric bulk, particularly from ortho-substituents, is a major impediment to the Suzuki coupling.[9] When one or both ortho positions are substituted, the approach of the boronic acid to the palladium center during transmetalation is hindered, often resulting in dramatically lower yields or complete reaction failure.[6][10][11]
Overcoming this steric barrier requires a carefully selected catalytic system. The key is to use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, AntPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to the hindered boronic acid.[14]
A Comparative Guide to Optimizing Reaction Conditions
No single set of conditions is optimal for all functionalized phenylboronic acids. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates.
Data-Driven Comparison of Catalytic Systems
The following tables summarize experimental data from the literature, comparing the performance of different catalytic systems for challenging Suzuki couplings.
Table 1: Coupling of Electron-Deficient Phenylboronic Acids with Aryl Halides
| Phenylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| 4-Formylphenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 98 | [9] |
| 2-Fluorophenylboronic acid | 4-Methoxy-phenylarenesulfonate | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | RT | 95 | [8] |
| Pentafluorophenyl-boronic acid | 4-Bromoacetophenone | PAd₃-Pd G2 | None | THF | RT | 99 | [15] |
Table 2: Coupling of Sterically Hindered Phenylboronic Acids with Aryl Halides
| Phenylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 2,6-Dimethyl-bromobenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [16] |
| 2,4,6-Trimethylphenyl-boronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 87 | [9] |
| 2-Isopropylphenyl-boronic acid | 1-Bromo-2,6-diisopropylbenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 85 | [16] |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Toluene | 110 | 82 | [12] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative Suzuki couplings, designed for reproducibility.
Protocol 1: Standard Coupling with an Electron-Rich Substrate (4-Methoxyphenylboronic Acid)
This protocol is a robust starting point for many common Suzuki couplings.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add degassed solvents: 1,4-dioxane (4 mL) and water (1 mL).
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with a Sterically Hindered Substrate (2-Methylphenylboronic Acid)
This protocol employs a specialized bulky phosphine ligand to overcome steric repulsion.
Reagent Preparation:
-
In a glovebox or under a stream of argon, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.
-
Add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Seal the flask, remove from the glovebox (if used), and place it on a Schlenk line.
-
Add degassed toluene (5 mL) via syringe.
Reaction Execution:
-
Heat the mixture to 110 °C with vigorous stirring. The reaction is often complete within 6-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and quench by adding water (10 mL).
-
Proceed with an aqueous workup and purification as described in Protocol 1. The choice of solvent for extraction and chromatography may need to be adjusted based on product polarity.
References
-
Czaplik, W. M., Mayer, M., & Trapp, O. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2242. [Link][10][17][18]
-
Roy, D., & Narayan, R. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3561. [Link][19][20]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][3]
-
Leadbeater, N. E., & McGowan, C. M. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 11(13), 2872–2875. [Link][21]
-
Ghasemzadeh, M. A., & Neek, M. N. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(2), 263-274. [Link][22]
-
Atas, M., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1535-1546. [Link][23]
-
Reddy, B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3343-3345. [Link][12]
-
Reddy, B., & Jeganmohan, M. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2315-2319. [Link][13][16]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link][11]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link][4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][9]
-
Chen, L., et al. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(30), 9379–9383. [Link][15]
-
Zhou, J., & Fu, G. C. (2003). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(48), 14726–14727. [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][5]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link][24]
-
Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1297. [Link][14]
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- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. reddit.com [reddit.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2-(Aminomethyl)phenyl)boronic acid hydrochloride
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-(Aminomethyl)phenyl)boronic acid hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of all chemical waste. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory. The procedures outlined here are designed to be a self-validating system, prioritizing the protection of personnel and the environment.
Core Directive: Precautionary Hazardous Waste Management
This compound and its derivatives must be managed as hazardous chemical waste.[1] This directive is based on its known hazard profile and the principle of precautionary action for compounds with incompletely characterized toxicological properties.[2][3] Safety Data Sheets (SDS) classify this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Furthermore, recent studies on other boronic acids have raised concerns about potential mutagenic activity, reinforcing the need for a conservative disposal approach.[6] Therefore, under no circumstances should this chemical or its containers be discarded in regular trash or discharged into the sanitary sewer system.[1][5]
Immediate Safety Protocols: Your First Line of Defense
Before handling any waste materials, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All waste handling and consolidation procedures should be performed within a certified chemical fume hood to mitigate inhalation risks.[1][4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EU EN166 or NIOSH standards. | Protects against splashes and accidental eye contact, which can cause serious irritation.[4][7] |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before use. Consider double gloving. | Prevents skin contact, which is known to cause irritation. Contaminated gloves must be disposed of as solid hazardous waste.[4] |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Step-by-Step Disposal Workflow
The proper disposal of this compound follows a systematic process of segregation, containment, and documentation. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Waste Segregation: Preventing Hazardous Reactions
Isolate all waste containing this compound from other chemical waste streams.[8] Never combine boronic acid waste with other chemicals unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible mixtures can lead to dangerous chemical reactions or complicate the final disposal process.
Waste Containerization: Secure and Compliant Containment
-
Designated Containers : Use separate, dedicated, and chemically compatible containers for solid and liquid waste.[1] High-density polyethylene (HDPE) containers are a suitable choice.
-
Solid Waste : This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels. Collect these items in a sealable plastic bag or a designated solid waste container.[1][4]
-
Liquid Waste : This stream includes reaction mother liquors and solvent rinses. Collect in a sealable, compatible solvent waste container.
-
Secure Closure : All waste containers must have a tightly fitting cap and be kept closed except when waste is actively being added.[10]
Labeling: Unambiguous Identification
Proper labeling is a critical safety and compliance step. Each waste container must be clearly labeled with the following information:
-
The full chemical name: "This compound ".[1]
-
Known Hazards: "Irritant ".[8]
-
For liquid waste, identify the solvent(s) and approximate concentration of the boronic acid derivative.[8]
Storage and Final Disposal
-
Accumulation Area : Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area that is away from incompatible materials.[1][8]
-
Consult Institutional Policy : Your laboratory's Chemical Hygiene Plan and your institution's EHS department are the ultimate authorities on waste disposal procedures.[8] They will provide specific instructions for scheduling a pickup.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a certified professional waste disposal service.[2] This ensures the material will be managed and disposed of in accordance with all local, regional, and national regulations.[3][5]
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Glassware and Equipment Decontamination
-
Initial Rinse : Rinse contaminated glassware with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the residue. Collect this rinsate as liquid hazardous waste.
-
Basic Wash : A secondary wash with a dilute basic solution (e.g., 0.1 M NaOH) can be effective. Boronic acids form more water-soluble boronate salts in basic conditions, aiding in their removal.[1][11] Collect this basic rinsate as hazardous aqueous waste.
-
Final Rinse : Perform a final rinse with deionized water, which should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
For Dry Spills : Do not generate dust.[4] Carefully sweep or vacuum up the material and place it into a sealed, labeled container for disposal as solid hazardous waste.[2][4]
-
For Wet Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed, labeled container for disposal.
-
Area Decontamination : After removing the bulk of the spill, decontaminate the area using the procedure described above and wash the area with soap and water.[4]
Prohibited Disposal Methods: A Critical Reminder
To protect our environment and public health infrastructure, the following disposal methods are strictly prohibited:
-
Drain Disposal : This compound and its rinsates must not be poured down the drain.[5][8] Boron compounds can be harmful to aquatic ecosystems.[9]
-
Trash Disposal : Contaminated items and empty containers must not be placed in the regular (non-hazardous) trash.[1]
-
Unapproved Neutralization : While some simple acids can be neutralized for disposal, this is not recommended for this compound without explicit EHS approval.[8][9] The reaction products are not fully characterized, and improper neutralization can create additional hazards.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. When in doubt, always consult your organization's EHS officer or a certified waste disposal service.[9]
References
- Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
- 2-(Aminomethyl)
- MSDS of 2-Aminophenylboronic acid hydrochloride. Capot Chemical.
- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269.
- Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
- SAFETY DATA SHEET - 3-Aminophenylboronic acid monohydr
- SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. ChemicalBook.
- 4-Aminophenylboronic acid SDS, 89415-43-0 Safety D
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride AldrichCPR. Sigma-Aldrich.
- SAFETY D
- 2-Aminophenylboronic acid hydrochloride, 97% 1 g | Buy Online. Thermo Fisher Scientific.
- Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Boronic acid. Wikipedia.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle Inc.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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A Senior Application Scientist's Guide to Handling (2-(Aminomethyl)phenyl)boronic acid hydrochloride
This document provides essential safety and handling protocols for (2-(Aminomethyl)phenyl)boronic acid hydrochloride (CAS No: 850589-36-5). As a valued professional in research and development, your safety is paramount. This guide moves beyond mere compliance, offering a framework for understanding the causality behind each safety recommendation to foster a culture of proactive laboratory safety.
Hazard Assessment: Understanding the Compound
This compound is a versatile reagent in synthetic chemistry. However, its utility is matched by a specific hazard profile that must be respected. The primary risks associated with this compound are:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2] Direct contact can cause redness, pain, and inflammation.
-
Respiratory Irritation: As a fine powder, it can easily become airborne. Inhalation may cause respiratory tract irritation.[2]
-
Oral Toxicity: It is harmful if swallowed, classified under Acute toxicity, oral (Category 4).[3]
-
Air and Moisture Sensitivity: The compound is noted to be air-sensitive and should be stored under an inert atmosphere to maintain its integrity.[1]
Understanding these hazards is the foundational step in implementing an effective safety protocol. The subsequent recommendations are directly derived from this hazard profile.
Core Personal Protective Equipment (PPE) Protocol
A baseline of PPE is non-negotiable when handling this compound in any quantity. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3]
-
Eye and Face Protection: Use chemical safety goggles that conform to European Standard EN166 or NIOSH (US) standards.[4][5] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For larger-scale operations or when handling significant quantities, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[6] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P95 or P100) must be used.[1][3][7]
Table 1: PPE Requirements by Task
| Task | Minimum PPE Requirement | Engineering Control |
| Container Transfer & Inspection | Lab Coat, Nitrile Gloves, Safety Goggles | Well-ventilated area |
| Weighing & Aliquoting Solid | Lab Coat, Nitrile Gloves, Safety Goggles | Certified Chemical Fume Hood |
| Preparing Solutions | Lab Coat, Nitrile Gloves, Safety Goggles, Face Shield | Certified Chemical Fume Hood |
| Accidental Spill Cleanup | Chemical Resistant Coveralls, Double Nitrile Gloves, Safety Goggles, Face Shield, Particulate Respirator | N/A |
Step-by-Step Procedural Guidance
Adherence to standardized procedures is critical for mitigating risk. The following protocols provide a framework for common laboratory operations.
Protocol 1: Safe Handling and Weighing of Solid Compound
-
Preparation: Before handling, ensure the designated chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Inert Atmosphere: As the compound is air-sensitive, minimize its exposure to the atmosphere.[1] If possible, use a glove box with an inert atmosphere for weighing. If using a fume hood, have all necessary equipment ready to complete the transfer quickly.
-
Weighing: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Closure: Immediately and securely close the primary container. Purge with an inert gas like argon or nitrogen before sealing if it will be stored for an extended period.
-
Cleanup: Carefully clean the spatula and any residual dust from the work surface using a cloth lightly dampened with a suitable solvent (e.g., isopropanol). Dispose of the cloth and any contaminated weigh paper as solid hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Protocol 2: Emergency Spill Response (Solid Compound)
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.
-
Control Access: Restrict access to the spill area.
-
Don PPE: Before re-entering, don the appropriate PPE as outlined in Table 1 for spill cleanup, including respiratory protection.
-
Containment: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne. Do not use water.
-
Collection: Carefully sweep up the absorbent material and spilled compound. Use non-sparking tools. Place the collected material into a clearly labeled, sealable container for hazardous waste.[3][6]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Place the contaminated cloth in the hazardous waste container.
-
Disposal: Seal the hazardous waste container and label it clearly with "Hazardous Waste," the chemical name, and the date.[6] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Reporting: Report the incident to your laboratory supervisor and EHS office according to institutional policy.
Visualization of Spill Response Workflow
The following diagram outlines the logical flow of actions required to safely manage a chemical spill.
Caption: Workflow for a solid chemical spill response.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety. Never dispose of this compound or its waste down the drain or in regular trash.[6]
-
Solid Waste: Collect all unused solid reagent and contaminated materials (e.g., gloves, weigh paper, absorbent from spills) in a designated, sealable, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: If the compound is used in a solution, collect the waste solution in a separate, clearly labeled container for liquid hazardous waste. Do not mix boronic acid waste with other waste streams unless approved by your EHS office.[6][8]
-
Empty Containers: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., methanol or isopropanol) in a chemical fume hood.[6] The first rinseate must be collected and disposed of as liquid hazardous waste.[6] After the container is thoroughly rinsed and air-dried, deface the original label before disposing of it according to institutional guidelines for glass or plastic recycling.
By integrating these protocols into your daily workflow, you build a foundation of safety and scientific integrity, ensuring that your valuable research can proceed without compromising your well-being or the environment.
References
-
Wilson Salt. (2016, June 22). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
